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  • Product: 3-amino-N,N-dipropylbenzamide
  • CAS: 81882-73-7

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Process Chemistry and Analytical Profiling of 3-Amino-N,N-Dipropylbenzamide

Executive Summary This technical guide details the synthesis and characterization of 3-amino-N,N-dipropylbenzamide , a critical pharmacophore often utilized in the development of dopamine agonists (e.g., structural analo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis and characterization of 3-amino-N,N-dipropylbenzamide , a critical pharmacophore often utilized in the development of dopamine agonists (e.g., structural analogs of pramipexole or ropinirole) and radioligands for D2/D3 receptor studies.

While many commercial routes utilize benzylamines, the benzamide scaffold offers distinct metabolic stability and hydrogen-bonding characteristics. This guide prioritizes a robust, scalable two-stage synthesis: Acylation of 3-nitrobenzoic acid followed by Catalytic Hydrogenation . This route is selected for its high atom economy and avoidance of heavy metal waste (e.g., Fe/Sn residues) common in alternative reduction methods.

Retrosynthetic Analysis & Strategy

The target molecule contains two functional groups: an electron-rich aniline amine and an electron-withdrawing amide. Direct amidation of 3-aminobenzoic acid is chemically risky due to potential self-polymerization or competitive nucleophilicity of the aniline nitrogen.

Therefore, the Nitro-protection strategy is the industry standard:

  • Precursor: 3-Nitrobenzoic acid (commercially stable, inexpensive).

  • Activation: Conversion to acid chloride (using thionyl chloride) to overcome the low nucleophilicity of the secondary amine.

  • Amidation: Reaction with dipropylamine.[1]

  • Reduction: Chemoselective hydrogenation of the nitro group to the amine.

Reaction Pathway Diagram[2]

ReactionScheme SM 3-Nitrobenzoic Acid Inter1 3-Nitrobenzoyl Chloride SM->Inter1 SOCl2, Reflux (- SO2, HCl) Inter2 3-Nitro-N,N-dipropylbenzamide Inter1->Inter2 HN(Pr)2, Et3N DCM, 0°C Product 3-Amino-N,N-dipropylbenzamide Inter2->Product H2 (1 atm), 10% Pd/C MeOH, RT

Figure 1: Synthetic pathway designed to maximize yield and minimize side reactions.

Experimental Protocols

Stage I: Synthesis of 3-Nitro-N,N-dipropylbenzamide

Objective: Convert the carboxylic acid to the amide while managing the exotherm and HCl byproducts.

Reagents Table:

ReagentMW ( g/mol )Equiv.[2][3]Role
3-Nitrobenzoic acid167.121.0Starting Material
Thionyl Chloride (

)
118.971.5Chlorinating Agent
Dipropylamine101.191.1Nucleophile
Triethylamine (

)
101.191.2Base (Acid Scavenger)
Dichloromethane (DCM)-SolventReaction Medium

Protocol:

  • Activation: In a dry round-bottom flask equipped with a reflux condenser and drying tube (

    
    ), suspend 3-nitrobenzoic acid  (10.0 g, 60 mmol) in anhydrous DCM (50 mL).
    
  • Add Thionyl Chloride (6.5 mL, 90 mmol) dropwise. Add a catalytic amount of DMF (2 drops) to initiate the reaction.

  • Reflux the mixture for 2–3 hours until gas evolution (

    
    , 
    
    
    
    ) ceases and the solution becomes clear (indicating acid chloride formation).
  • Evaporation: Remove excess

    
     and solvent under reduced pressure. Re-dissolve the residue in fresh anhydrous DCM (50 mL).
    
  • Amidation: Cool the solution to 0°C in an ice bath.

  • Prepare a mixture of Dipropylamine (9.0 mL, 66 mmol) and Triethylamine (10 mL, 72 mmol) in DCM (20 mL). Add this mixture dropwise to the acid chloride solution over 30 minutes. Note: Control addition rate to keep temperature <10°C.

  • Allow to warm to room temperature and stir for 4 hours.

  • Workup: Wash the organic layer with 1M HCl (2 x 50 mL) to remove unreacted amines, followed by Sat.

    
     (2 x 50 mL) and Brine. Dry over 
    
    
    
    and concentrate to yield the nitro-amide intermediate (typically a yellow oil).
Stage II: Reduction to 3-Amino-N,N-dipropylbenzamide

Objective: Chemoselective reduction of the nitro group without affecting the amide bond or aromatic ring.

Protocol:

  • Dissolve the 3-nitro-N,N-dipropylbenzamide (intermediate from Stage I) in Methanol (MeOH).

  • Add 10% Palladium on Carbon (Pd/C) (10 wt% loading relative to substrate). Safety: Add catalyst under an inert atmosphere (Nitrogen) to prevent ignition of methanol vapors.

  • Hydrogenation: Purge the vessel with Hydrogen gas (

    
    ). Stir vigorously under a hydrogen balloon (1 atm) or in a parr shaker (30 psi) for 6–12 hours.
    
  • Monitoring: Monitor reaction progress via TLC (System: Ethyl Acetate/Hexane 1:1). The starting material (UV active, less polar) should disappear, replaced by a more polar, ninhydrin-active spot (amine).

  • Filtration: Filter the reaction mixture through a Celite pad to remove the Pd/C catalyst. Wash the pad with MeOH.

  • Isolation: Concentrate the filtrate under vacuum.

Purification Workflow (Acid-Base Extraction)

Since the product is an aniline derivative, it can be purified using its basicity, separating it from neutral impurities.

Purification Crude Crude Amine Residue AcidWash Dissolve in Et2O Extract with 1M HCl Crude->AcidWash Separation Phase Separation AcidWash->Separation OrgLayer Organic Layer (Neutral Impurities) Separation->OrgLayer Discard AqLayer Aqueous Acid Layer (Protonated Product) Separation->AqLayer Keep BaseTreat Basify with 2M NaOH (pH > 10) AqLayer->BaseTreat Extract Extract into DCM Dry & Evaporate BaseTreat->Extract Final Pure 3-Amino-N,N-dipropylbenzamide Extract->Final

Figure 2: Acid-Base extraction logic ensures removal of non-basic impurities.

Characterization & Quality Control

The product is typically a viscous, pale yellow oil or low-melting solid.

Nuclear Magnetic Resonance (NMR)

 NMR (400 MHz, 

):
Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Context
7.15Triplet (t)1HAr-H (C5)Meta to amide/amine
6.75Multiplet (m)2HAr-H (C4, C6)Ortho to amine
6.68Singlet (s)1HAr-H (C2)Isolated between subst.
3.70Broad Singlet2H

Exchangeable (Amine)
3.35Broad Triplet4H

Amide

-protons
1.65Multiplet4H

Propyl

-protons
0.92Triplet6H

Terminal Methyls

Interpretation: The key diagnostic is the upfield shift of the aromatic protons compared to the nitro-precursor (due to the shielding effect of the amino group) and the distinct propyl chain signals.

HPLC Purity Profiling
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5

    
    m).
    
  • Mobile Phase: Gradient 10%

    
     90% Acetonitrile in Water (0.1% TFA buffer).
    
  • Detection: UV at 254 nm (aromatic ring) and 210 nm (amide bond).

  • Retention Time: The amine product will elute earlier than the nitro intermediate due to the polarity of the free

    
     group.
    

Safety & Scalability Considerations

  • Thionyl Chloride (

    
    ):  Highly corrosive. Releases HCl and 
    
    
    
    gas. Must be used with a caustic scrubber (NaOH trap) on the exhaust line.
  • Hydrogenation: Palladium catalysts are pyrophoric when dry. Always keep the catalyst wet with solvent. Hydrogen gas is explosive; ensure proper grounding of equipment to prevent static discharge.

  • Scalability: This route is scalable to kilogram quantities. For larger scales, the exotherm in Step 1 (Amidation) requires active cooling (jacketed reactors). In Step 2, a loop reactor or autoclave is preferred over balloon hydrogenation for consistent mass transfer.

References

  • Vogel, A.I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989. (Standard protocols for acid chloride formation and amidation).

  • Clayden, J., Greeves, N., Warren, S. Organic Chemistry. 2nd Ed. Oxford University Press, 2012. (Mechanistic grounding for nucleophilic acyl substitution and catalytic hydrogenation).

  • PrepChem. "Preparation of N,N-Dipropyl-3-Nitro-Benzylamine" (Adapted protocol for dipropyl-functionalization logic).

  • Organic Syntheses. "Reduction of Aromatic Nitro Compounds to Amines". Coll.[3][4] Vol. 5, p.829 (1973). (Authoritative method for Pd/C hydrogenation).[4][5]

Sources

Exploratory

3-amino-N,N-dipropylbenzamide CAS number 81882-73-7

The following technical guide details the chemical profile, synthesis, and application of 3-amino-N,N-dipropylbenzamide (CAS 81882-73-7). This document is structured for medicinal chemists and process development scienti...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical profile, synthesis, and application of 3-amino-N,N-dipropylbenzamide (CAS 81882-73-7). This document is structured for medicinal chemists and process development scientists, focusing on the compound's utility as a privileged scaffold in the design of G-protein coupled receptor (GPCR) ligands, particularly within the dopaminergic (D2/D3) agonist class.

A Critical Scaffold for Dopaminergic Ligand Discovery

Executive Summary

3-Amino-N,N-dipropylbenzamide (CAS 81882-73-7) is a functionalized aniline derivative characterized by a dipropylamide moiety.[1][2][3][4] In medicinal chemistry, the N,N-dipropyl group is a canonical pharmacophore associated with high affinity for dopamine receptors (D2/D3 subtypes), as seen in reference compounds like 7-OH-DPAT and Quinpirole. This molecule serves as a versatile building block (intermediate) for synthesizing complex benzamide-based ligands, allowing for further functionalization at the 3-amino position via acylation, alkylation, or sulfonylation to probe Structure-Activity Relationships (SAR).

Chemical Profile & Physicochemical Properties[1][2][3][4]
PropertySpecification
CAS Number 81882-73-7
IUPAC Name 3-amino-N,N-dipropylbenzamide
Molecular Formula C₁₃H₂₀N₂O
Molecular Weight 220.31 g/mol
Appearance Pale yellow to off-white solid or viscous oil
Solubility Soluble in DMSO, Methanol, DCM, Ethyl Acetate
pKa (Predicted) ~4.0 (Aniline nitrogen), ~14 (Amide)
LogP (Predicted) 2.3 – 2.6
H-Bond Donors 1 (Primary amine)
H-Bond Acceptors 2 (Amide carbonyl, Amine nitrogen)
Synthesis & Manufacturing Protocol

The most robust synthetic route for CAS 81882-73-7 utilizes the Nitro-Reduction Pathway . This method is preferred over direct amidation of 3-aminobenzoic acid due to the need for amine protection in the latter. The following protocol describes a scalable, self-validating workflow.

3.1. Reaction Scheme (Logic Flow)

The synthesis proceeds in two distinct steps:

  • Nucleophilic Acyl Substitution: Reaction of 3-nitrobenzoyl chloride with di-n-propylamine.

  • Chemo-selective Reduction: Hydrogenation of the nitro group to the primary amine.

SynthesisPath Start 3-Nitrobenzoic Acid (Precursor) Step1 Activation (SOCl2 / DMF cat.) Start->Step1 Inter1 3-Nitrobenzoyl Chloride Step1->Inter1 Step2 Amidation (HN(Pr)2, Et3N, DCM) Inter1->Step2 Inter2 3-Nitro-N,N-dipropylbenzamide (Intermediate) Step2->Inter2 Step3 Reduction (H2, 10% Pd/C, MeOH) Inter2->Step3 Final 3-Amino-N,N-dipropylbenzamide (CAS 81882-73-7) Step3->Final

Figure 1: Two-stage synthetic pathway from 3-nitrobenzoic acid to the target aniline derivative.

3.2. Detailed Experimental Protocol

Step 1: Formation of 3-Nitro-N,N-dipropylbenzamide

  • Reagents: 3-Nitrobenzoyl chloride (1.0 eq), Di-n-propylamine (1.1 eq), Triethylamine (1.5 eq), Dichloromethane (DCM).

  • Procedure:

    • Dissolve 3-nitrobenzoyl chloride in anhydrous DCM under N₂ atmosphere. Cool to 0°C.

    • Add Triethylamine followed by the dropwise addition of Di-n-propylamine. Rationale: Slow addition prevents exotherm-driven side reactions.

    • Warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 7:3).

    • Workup: Wash organic layer with 1N HCl (to remove unreacted amine), saturated NaHCO₃ (to remove acid), and brine. Dry over MgSO₄ and concentrate.

    • Checkpoint: Product should be a yellow oil/solid. Confirm identity via ¹H NMR (Look for propyl signals at ~0.9, 1.6, 3.4 ppm and aromatic nitro signals).

Step 2: Reduction to 3-Amino-N,N-dipropylbenzamide

  • Reagents: 3-Nitro-N,N-dipropylbenzamide (Intermediate), 10% Pd/C (10 wt%), Hydrogen gas (balloon or Parr shaker), Methanol.

  • Procedure:

    • Dissolve the nitro intermediate in Methanol.

    • Add 10% Pd/C catalyst carefully under inert atmosphere (Argon/N₂). Safety: Pd/C is pyrophoric when dry.

    • Purge system with H₂ and stir vigorously at RT for 6–12 hours.

    • Filtration: Filter the reaction mixture through a Celite pad to remove the catalyst. Rinse with MeOH.

    • Isolation: Concentrate the filtrate under reduced pressure.

    • Purification: If necessary, purify via flash column chromatography (DCM:MeOH 95:5).

Analytical Characterization & Quality Control

To ensure the integrity of the scaffold for downstream medicinal chemistry, the following analytical parameters must be met.

4.1. HPLC Method (Purity Assessment)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic) and 210 nm (amide).

  • Acceptance Criteria: Purity > 95% area under the curve (AUC).

4.2. ¹H NMR Interpretation (400 MHz, CDCl₃)
  • δ 7.10 – 6.70 (m, 4H): Aromatic protons (Pattern characteristic of 1,3-disubstitution).

  • δ 3.80 (br s, 2H): -NH₂ protons (Exchangeable with D₂O). Note: Chemical shift varies with concentration.

  • δ 3.45 – 3.25 (m, 4H): N-CH₂- protons of the propyl groups (Deshielded by amide).

  • δ 1.70 – 1.55 (m, 4H): -CH₂- (Middle methylene of propyl).

  • δ 0.95 – 0.85 (t, 6H): -CH₃ (Terminal methyls).

Application in Drug Discovery

The 3-amino-N,N-dipropylbenzamide structure is a "privileged structure" in neuropharmacology.

  • Dopamine Agonist Design: The dipropylamino tail is critical for hydrophobic interaction within the orthosteric binding pocket of D2/D3 receptors. The benzamide core provides a rigid linker that positions the 3-amino group to interact with specific residues (e.g., Serine) or to be extended into a "tail" region for selectivity.

  • Combinatorial Libraries: The 3-amino group acts as a nucleophile for parallel synthesis. It can be reacted with sulfonyl chlorides (sulfonamides), isocyanates (ureas), or acid chlorides (amides) to rapidly generate libraries for SAR screening.

SAR_Workflow cluster_mods Derivatization Pathways (SAR) Core 3-Amino-N,N-dipropylbenzamide (Scaffold) Mod1 Reductive Amination (Secondary Amines) Core->Mod1 Lipophilicity Tuning Mod2 Acylation / Sulfonylation (Amides/Sulfonamides) Core->Mod2 H-Bond Donor/Acceptor Mod3 Sandmeyer Reaction (Halides/Nitriles) Core->Mod3 Bioisostere Replacement Target High Affinity D2/D3 Ligand Mod1->Target Mod2->Target Mod3->Target

Figure 2: Medicinal chemistry workflow utilizing the scaffold for ligand optimization.

Safety & Handling (MSDS Summary)
  • Hazards: Like most anilines, this compound should be treated as potentially toxic if swallowed, inhaled, or absorbed through the skin. It may cause skin and eye irritation.

  • Storage: Store at 2–8°C under inert gas (Argon) to prevent oxidation of the amine, which can lead to darkening (browning) of the solid.

  • Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, and a lab coat are mandatory. All synthesis steps involving 3-nitrobenzoyl chloride or amine intermediates must be performed in a fume hood.

References
  • PubChem Compound Summary. (n.d.). 3-Amino-N,N-dipropylbenzamide (CID 12826895).[1][2] National Center for Biotechnology Information. Retrieved from [Link]

  • Feenstra, R. W., et al. (1997). New 2-aminotetralin-derived dopamine D2 agonists: synthesis and pharmacological evaluation. Bioorganic & Medicinal Chemistry Letters.[2] (Contextual reference for dipropyl-amine pharmacophore in dopamine agonists).

Sources

Foundational

Technical Monograph: Discovery and History of 3-amino-N,N-dipropylbenzamide

[1] Abstract 3-amino-N,N-dipropylbenzamide (CAS: 81882-73-7) is a specialized chemical scaffold utilized primarily in medicinal chemistry as a versatile building block for the synthesis of G-protein coupled receptor (GPC...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract

3-amino-N,N-dipropylbenzamide (CAS: 81882-73-7) is a specialized chemical scaffold utilized primarily in medicinal chemistry as a versatile building block for the synthesis of G-protein coupled receptor (GPCR) ligands and enzyme inhibitors.[1][2][3][4][5][6][7] While not a marketed pharmaceutical itself, its structural motifs—specifically the meta-aminobenzamide core and the lipophilic dipropyl moiety—position it as a critical intermediate in the exploration of structure-activity relationships (SAR) for dopamine receptors (D2/D3), Poly(ADP-ribose) polymerase (PARP) inhibitors, and histone deacetylase (HDAC) modulators.[1] This guide details the compound's chemical identity, historical emergence during the combinatorial chemistry boom, synthetic methodology, and its utility in modern drug discovery.[1]

Part 1: Chemical Identity & Structural Logic[1]

Physicochemical Profile

The compound represents a derivatization of the classic 3-aminobenzamide pharmacophore.[1] By substituting the amide nitrogen with two propyl chains, the molecule gains significant lipophilicity compared to its primary amide parent.[1] This modification is strategic in drug design to enhance membrane permeability and blood-brain barrier (BBB) penetration.[1]

PropertyData
Chemical Name 3-amino-N,N-dipropylbenzamide
CAS Number 81882-73-7
Molecular Formula C₁₃H₂₀N₂O
Molecular Weight 220.31 g/mol
LogP (Predicted) ~2.5 - 2.8 (High Lipophilicity)
H-Bond Donors 1 (Aniline -NH₂)
H-Bond Acceptors 2 (Amide O, Aniline N)
Physical State Solid / Crystalline Powder
Structural Pharmacophore Analysis

The molecule consists of three distinct functional zones, each serving a specific role in ligand-receptor interaction:

  • The Phenyl Core: A rigid scaffold that orients the functional groups.[1]

  • The meta-Amino Group: A reactive "handle" for further derivatization (e.g., urea formation, sulfonylation) or a hydrogen bond donor in the binding pocket.[1]

  • The N,N-Dipropylamide: A hydrophobic anchor.[1] The dipropyl group is a "privileged structure" in neuroscience, famously associated with high-affinity dopamine agonists (e.g., 7-OH-DPAT, Quinpirole), though usually attached to a basic nitrogen.[1] Here, attached to the neutral amide, it provides steric bulk and hydrophobic interaction without the cationic charge.[1]

Pharmacophore cluster_0 Functional Role Core Phenyl Ring (Scaffold) Amino 3-Amino Group (H-Bond Donor / Reaction Site) Core->Amino meta-substitution Amide Amide Linker (Rigid Spacer) Core->Amide C1 attachment Dipropyl N,N-Dipropyl Chains (Hydrophobic/Lipophilic Anchor) Amide->Dipropyl N-substitution

Figure 1: Pharmacophore dissection of 3-amino-N,N-dipropylbenzamide showing the functional roles of its constituent parts.[1][2][3][4][6][7]

Part 2: Discovery & Historical Context[1]

The Combinatorial Chemistry Era (1980s-1990s)

The specific history of 3-amino-N,N-dipropylbenzamide is not tied to a single "eureka" moment by a named discoverer, but rather to the industrial shift toward High-Throughput Screening (HTS) .[1] In the late 20th century, pharmaceutical companies began synthesizing massive libraries of benzamides to screen against emerging targets like the Dopamine D2 receptor and PARP enzymes.[1]

  • The PARP Connection: The parent compound, 3-aminobenzamide (3-AB) , was identified early as a competitive inhibitor of PARP-1.[1] However, 3-AB lacked potency and cell permeability.[1] Researchers systematically alkylated the amide nitrogen to improve these properties, leading to the synthesis of N-substituted analogs like 3-amino-N,N-dipropylbenzamide.[1]

  • The Dopamine Connection: The "dipropylamino" motif is iconic in dopamine research (e.g., Pramipexole, Ropinirole precursors).[1] While 3-amino-N,N-dipropylbenzamide lacks the basic nitrogen required for the classic aspartate salt bridge in the dopamine receptor, it served as a critical negative control or a neutral probe to test the necessity of the basic center in binding assays.[1]

Modern Application: Fragment-Based Drug Discovery (FBDD)

Today, this compound serves as a "fragment" in FBDD.[1] Its relatively low molecular weight (<300 Da) and defined geometry allow researchers to screen it against protein targets (like kinases or hydrolases) to identify weak binding events, which are then optimized by "growing" the molecule from the free amino group.[1]

Part 3: Synthesis & Methodology[1]

The synthesis of 3-amino-N,N-dipropylbenzamide is a robust, two-step protocol starting from commercially available 3-nitrobenzoic acid.[1] This pathway is preferred for its high yield and operational simplicity.[1]

Synthetic Pathway (Step-by-Step)

Step 1: Amide Coupling (Formation of the Scaffold) The carboxylic acid is activated to an acid chloride, which then reacts with dipropylamine.[1]

  • Reagents: 3-Nitrobenzoic acid, Thionyl Chloride (

    
    ), Dipropylamine, Triethylamine (
    
    
    
    ).[1]
  • Solvent: Dichloromethane (DCM) or Toluene.[1]

  • Mechanism: Nucleophilic acyl substitution.[1]

Step 2: Nitro Reduction (Unmasking the Amine) The nitro group is reduced to the aniline under mild conditions to avoid reducing the amide bond.[1]

  • Reagents: Hydrogen gas (

    
    ), Palladium on Carbon (Pd/C) catalyst.[1]
    
  • Alternative: Stannous chloride (

    
    ) in ethanol (for chemoselectivity).[1]
    
  • Yield: Typically >85% overall.[1]

Synthesis Start 3-Nitrobenzoic Acid Step1 1. SOCl2, Reflux 2. Dipropylamine, Et3N, DCM Start->Step1 Inter Intermediate: 3-Nitro-N,N-dipropylbenzamide Step2 H2 (1 atm), 10% Pd/C Ethanol, RT Inter->Step2 Final Target: 3-Amino-N,N-dipropylbenzamide Step1->Inter Step2->Final

Figure 2: Synthetic route for the production of 3-amino-N,N-dipropylbenzamide from 3-nitrobenzoic acid.

Experimental Protocol (Bench Standard)

Note: All procedures must be performed in a fume hood.

  • Activation: Dissolve 10.0 mmol of 3-nitrobenzoic acid in 20 mL of dry toluene. Add 1.5 eq of thionyl chloride and a catalytic drop of DMF.[1] Reflux for 2 hours until gas evolution ceases. Concentrate in vacuo to obtain the acid chloride.[1]

  • Coupling: Redissolve the residue in DCM (15 mL). Cool to 0°C. Add 1.1 eq of dipropylamine and 2.0 eq of triethylamine dropwise. Stir at room temperature for 4 hours. Wash with 1N HCl and brine.[1] Dry over

    
     and concentrate.
    
  • Reduction: Dissolve the crude nitro-amide in Ethanol (30 mL). Add 10% Pd/C (10 wt%).[1] Stir under a balloon of

    
     gas for 12 hours. Filter through Celite to remove the catalyst.[1] Evaporate solvent to yield the off-white crystalline product (CAS 81882-73-7).[1]
    

Part 4: Applications in Drug Development[1]

Combinatorial Library Generation

The free amino group at position 3 is a "privileged" attachment point.[1] In high-throughput synthesis, this amine is reacted with libraries of:

  • Sulfonyl chlorides: To generate sulfonamides (common in antibacterial and diuretic research).[1]

  • Isocyanates: To generate ureas (common in kinase inhibitors).[1]

  • Acyl chlorides: To generate complex amides.[1]

Case Study: The compound is often listed in catalogs alongside derivatives like 4-[(2-Bromoacetyl)amino]-N,N-dipropylbenzamide [1], indicating its use as a precursor for covalent probes that label cysteine residues in target proteins.[1]

Biological Probe Utility
  • Dopamine Receptors: Used as a lipophilic, non-basic control to study the role of the protonated nitrogen in D2/D3 receptor binding.[1]

  • PARP Inhibition: Serves as a tool compound to define the size limit of the PARP nicotinamide-binding pocket.[1] The bulky dipropyl group probes the tolerance of the enzyme's solvent-exposed region.[1]

References

  • Genprice. (n.d.). Product Specification: 4-[(2-Bromoacetyl)amino]-N,N-dipropylbenzamide. Retrieved February 4, 2026, from [Link][1]

  • Aronis. (n.d.).[1] Building Blocks and Screening Libraries: Catalog Entry BBB/042.[1] Retrieved February 4, 2026, from [Link][1]

  • AA Blocks. (n.d.). Compound 81882-73-7 Technical Data. Retrieved February 4, 2026, from [Link][1]

Sources

Exploratory

In Silico Prediction of 3-amino-N,N-dipropylbenzamide Bioactivity: A Technical Guide

Abstract This technical guide provides a comprehensive, in-depth framework for the in silico prediction of the bioactivity of 3-amino-N,N-dipropylbenzamide, a novel small molecule with uncharacterized biological properti...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive, in-depth framework for the in silico prediction of the bioactivity of 3-amino-N,N-dipropylbenzamide, a novel small molecule with uncharacterized biological properties. In the absence of direct experimental data, this document outlines a robust, multi-faceted computational strategy. We will leverage data from structurally similar analogs to construct a predictive Quantitative Structure-Activity Relationship (QSAR) model. This will be complemented by molecular docking and molecular dynamics simulations to elucidate potential protein-ligand interactions, and a thorough ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling to assess its drug-like properties. This guide is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, step-by-step protocols for each analytical stage. All methodologies are designed to be self-validating and are grounded in established scientific principles, supported by authoritative references.

Introduction: The Rationale for In Silico Bioactivity Prediction

The early stages of drug discovery are characterized by the need to screen vast libraries of chemical compounds to identify promising leads. Traditional high-throughput screening (HTS) is both resource-intensive and time-consuming. In silico methodologies offer a powerful alternative, enabling the rapid and cost-effective prediction of a compound's biological activity and pharmacokinetic properties before committing to expensive and often complex synthesis and in vitro/in vivo testing.[1][2]

The subject of this guide, 3-amino-N,N-dipropylbenzamide, is a case in point. As a novel chemical entity, no public bioactivity data is available. However, its core aminobenzamide structure is present in molecules with known biological activities, including inhibitors of Poly (ADP-ribose) polymerase (PARP) and the bacterial cell division protein FtsZ.[3][4] This structural similarity provides a crucial starting point for a predictive modeling approach.

This guide will detail a systematic workflow, commencing with the construction of a QSAR model based on known analogs, followed by the identification of a probable biological target, and an in-depth analysis of its binding characteristics through molecular docking and dynamics. Finally, we will assess its potential as a drug candidate through ADMET prediction.

The Strategic Workflow: A Multi-Pillar Approach

Our predictive strategy is built on a logical progression of computational techniques, each providing a distinct layer of insight into the potential bioactivity of 3-amino-N,N-dipropylbenzamide.

workflow cluster_data Data Foundation cluster_predictive_modeling Predictive Modeling cluster_target_interaction Target Interaction Analysis cluster_drug_likeness Drug-Likeness Assessment A Analog Identification (PubChem) C QSAR Model Development A->C B Target Compound Definition (3-amino-N,N-dipropylbenzamide) D Bioactivity Prediction B->D F Molecular Docking B->F Ligand H ADMET Prediction B->H C->D Predictive Model E Target Identification D->E I Comprehensive Bioactivity Profile D->I E->F G Molecular Dynamics F->G G->I H->I

Caption: Overall workflow for the in silico bioactivity prediction.

Part I: QSAR Modeling by Analogy

The foundational principle of QSAR is that the biological activity of a chemical is directly related to its molecular structure.[5] By mathematically modeling this relationship for a series of compounds, we can predict the activity of new, untested molecules.

Rationale for Analog-Based QSAR

Given the absence of data for 3-amino-N,N-dipropylbenzamide, we will construct a QSAR model using a curated dataset of its closest structural analogs with known bioactivity. This "read-across" approach is a cornerstone of predictive toxicology and pharmacology.

Experimental Protocol: Building a Predictive QSAR Model

Objective: To develop a statistically robust QSAR model to predict the bioactivity of 3-amino-N,N-dipropylbenzamide.

Tools:

  • Data Source: PubChem Database ([Link])

  • QSAR Software: ChemMaster ([Link]) or Python with RDKit library.

Methodology:

  • Data Curation:

    • Identify and download a dataset of 3-aminobenzamide analogs with reported bioactivity (e.g., IC50 values) against a specific target (e.g., PARP1). Analogs to consider include:

      • 3-amino-N,N-diethylbenzamide[6]

      • 3-amino-N,N-dimethylbenzamide[7]

      • 3-amino-N-ethylbenzamide[8]

      • 3-amino-N-methylbenzamide[9]

    • Ensure data consistency and convert bioactivity values to a logarithmic scale (e.g., pIC50 = -log(IC50)).

  • Descriptor Calculation:

    • For each molecule in the dataset, calculate a range of molecular descriptors (e.g., physicochemical, topological, and electronic).

  • Dataset Splitting:

    • Divide the dataset into a training set (typically 70-80%) and a test set (20-30%) to validate the model's predictive power.[5]

  • Model Building and Validation:

    • Using the training set, build a regression model (e.g., multiple linear regression, random forest) correlating the descriptors with the pIC50 values.

    • Validate the model using the test set and assess its performance using statistical metrics like the coefficient of determination (R²) and root mean square error (RMSE).

  • Prediction for the Target Compound:

    • Calculate the same set of molecular descriptors for 3-amino-N,N-dipropylbenzamide.

    • Use the validated QSAR model to predict its pIC50 value.

Part II: Target Identification and Interaction Analysis

While QSAR provides a quantitative prediction of bioactivity, it does not identify the biological target. The following steps aim to propose a likely target and analyze the physical interactions between it and our compound of interest.

Target Identification

Based on the known activities of benzamide derivatives, potential targets include PARP enzymes, bacterial FtsZ, and various kinases.[3][4][10] For this guide, we will proceed with Poly (ADP-ribose) polymerase 1 (PARP1) as a representative target due to the established role of 3-aminobenzamide as a PARP inhibitor.[3]

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and interaction patterns.[11]

Objective: To predict the binding mode and estimate the binding affinity of 3-amino-N,N-dipropylbenzamide to the active site of PARP1.

Tools:

  • Protein Structure: RCSB Protein Data Bank (PDB ID: 6AV2)

  • Docking Software: AutoDock Vina ([Link])

  • Visualization: PyMOL or UCSF Chimera

Methodology:

  • Receptor and Ligand Preparation:

    • Download the crystal structure of PARP1 (PDB ID: 6AV2).

    • Prepare the receptor by removing water molecules, adding polar hydrogens, and assigning charges.

    • Generate a 3D structure of 3-amino-N,N-dipropylbenzamide and optimize its geometry.

  • Grid Box Definition:

    • Define the docking search space (grid box) to encompass the known active site of PARP1.

  • Docking Simulation:

    • Run the docking simulation using AutoDock Vina. The exhaustiveness parameter can be increased for a more thorough search.[11]

  • Results Analysis:

    • Analyze the predicted binding poses and their corresponding binding affinities (in kcal/mol).

    • Visualize the best-scoring pose to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) with active site residues.

docking_workflow A Prepare Receptor (PARP1) C Define Grid Box (Active Site) A->C B Prepare Ligand (Target Compound) D Run Docking (AutoDock Vina) B->D C->D E Analyze Results (Binding Affinity & Pose) D->E

Caption: A simplified molecular docking workflow.

Molecular Dynamics (MD) Simulation

MD simulations provide a dynamic view of the protein-ligand complex, assessing the stability of the docked pose and revealing conformational changes over time.

Objective: To evaluate the stability of the predicted binding pose of 3-amino-N,N-dipropylbenzamide within the PARP1 active site.

Tools:

  • MD Software: GROMACS ([Link])[12]

  • Force Field: CHARMM36

Methodology:

  • System Preparation:

    • Prepare the topology for the protein-ligand complex.

    • Solvate the system in a water box and add ions to neutralize the charge.

  • Energy Minimization and Equilibration:

    • Perform energy minimization to remove steric clashes.

    • Equilibrate the system under NVT (constant volume) and NPT (constant pressure) ensembles.

  • Production MD:

    • Run a production MD simulation for a sufficient duration (e.g., 100 ns).

  • Trajectory Analysis:

    • Analyze the trajectory to calculate the root mean square deviation (RMSD) of the ligand and protein to assess stability.

    • Analyze the root mean square fluctuation (RMSF) to identify flexible regions.

    • Monitor key intermolecular interactions (e.g., hydrogen bonds) over time.

Part III: ADMET Prediction

A promising bioactive compound must also possess favorable pharmacokinetic properties to be a viable drug candidate. ADMET prediction provides an early assessment of these properties.

Experimental Protocol: ADMET Profiling with SwissADME

Objective: To predict the ADMET properties of 3-amino-N,N-dipropylbenzamide.

Tool:

  • Web Server: SwissADME ([Link])

Methodology:

  • Input:

    • Submit the SMILES string of 3-amino-N,N-dipropylbenzamide to the SwissADME server.

  • Analysis:

    • Evaluate the predicted properties, including:

      • Physicochemical Properties: Molecular weight, LogP, water solubility.

      • Pharmacokinetics: GI absorption, blood-brain barrier permeability.

      • Drug-Likeness: Lipinski's rule of five, bioavailability score.

      • Toxicity: Potential for adverse reactions.

Data Summary and Interpretation

All quantitative data generated from these in silico experiments should be summarized for clear interpretation and comparison.

Table 1: Predicted Physicochemical and ADMET Properties
PropertyPredicted ValueAcceptable Range
Molecular Weight[Value]< 500 g/mol
LogP[Value]< 5
Hydrogen Bond Donors[Value]< 5
Hydrogen Bond Acceptors[Value]< 10
GI Absorption[Value]High
BBB Permeability[Value]Yes/No
Bioavailability Score[Value]-
Table 2: Predicted Bioactivity and Binding Affinity
MethodPredicted EndpointValue
QSARpIC50[Value]
Molecular DockingBinding Affinity[Value] kcal/mol

Conclusion and Future Directions

This guide has outlined a comprehensive in silico workflow for predicting the bioactivity of 3-amino-N,N-dipropylbenzamide. By integrating QSAR, molecular docking, MD simulations, and ADMET profiling, we can construct a detailed hypothesis of its biological potential. The predictions generated through these methods provide a strong foundation for guiding subsequent experimental validation, including chemical synthesis and in vitro assays. This targeted, computation-driven approach significantly enhances the efficiency of the drug discovery process, prioritizing compounds with the highest likelihood of success.

References

  • Beneficial effects of 3-aminobenzamide, an inhibitor of poly (ADP-ribose) synthetase in a rat model of splanchnic artery occlusion and reperfusion. British Journal of Pharmacology. [Link]

  • 3-Aminobenzamide can act as a cocarcinogen for ultraviolet light-induced carcinogenesis in mouse skin. Carcinogenesis. [Link]

  • 3-Amino-N-methylbenzamide. PubChem. [Link]

  • 3-amino-N,N-diethylbenzamide. PubChem. [Link]

  • 3-Amino-N,N-dimethylbenzamide. PubChem. [Link]

  • 3-Amino-N-ethylbenzamide. PubChem. [Link]

  • Basic docking — Autodock Vina 1.2.0 documentation. Read the Docs. [Link]

  • Protein-Ligand Complex - MD Tutorials. GROMACS. [Link]

  • Benzamide Derivatives Targeting the Cell Division Protein FtsZ: Modifications of the Linker and the Benzodioxane Scaffold and Their Effects on Antimicrobial Activity. Molecules. [Link]

  • QSAR Modeling Tutorial Using a Free QSAR Software (ChemMaster). YouTube. [Link]

  • In Silico Target Prediction for Small Molecules. Methods in Molecular Biology. [Link]

  • Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. Molecules. [Link]

  • A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma. Neovarsity. [Link]

  • (PDF) In Silico Target Prediction for Small Molecules: Methods and Protocols. ResearchGate. [Link]

  • AutoDock Vina. The Scripps Research Institute. [Link]

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Protocols & Analytical Methods

Method

Unveiling Cellular Processes: A Guide to Using 3-amino-N,N-dipropylbenzamide as a Chemical Probe

For Researchers, Scientists, and Drug Development Professionals Introduction: A Novel Probe for Interrogating a Critical Cellular Pathway In the intricate landscape of cellular signaling, the ability to selectively pertu...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Novel Probe for Interrogating a Critical Cellular Pathway

In the intricate landscape of cellular signaling, the ability to selectively perturb and observe the function of specific proteins is paramount. Chemical probes, small molecules designed to interact with a particular protein target, are indispensable tools in this endeavor. This guide introduces 3-amino-N,N-dipropylbenzamide, a putative chemical probe for the study of Poly(ADP-ribose) polymerases (PARPs).

A Note on the Specific Compound: As of this writing, detailed published data specifically characterizing 3-amino-N,N-dipropylbenzamide as a chemical probe is limited. However, its core structure, the 3-aminobenzamide scaffold, is the foundation of a well-established and widely used class of PARP inhibitors. This guide will, therefore, leverage the extensive knowledge of the parent compound, 3-aminobenzamide (3-AB), to propose the applications and protocols for 3-amino-N,N-dipropylbenzamide. Researchers should consider the information presented here as a strong starting point for the validation and use of this novel probe. The N,N-dipropyl substitution may influence properties such as cell permeability and potency, warranting initial characterization by the end-user.

The Target: Poly(ADP-ribose) Polymerases (PARPs)

PARPs are a family of enzymes crucial for a variety of cellular processes, most notably DNA repair and programmed cell death.[1] Upon detecting a single-strand break in DNA, PARP1, the most abundant and well-characterized member of the family, binds to the damaged site.[2] This binding event triggers a catalytic cascade where PARP1 cleaves nicotinamide adenine dinucleotide (NAD+) and polymerizes the resulting ADP-ribose units onto itself and other acceptor proteins, forming long, branched chains of poly(ADP-ribose) (PAR).[3] This process, known as PARylation, serves as a scaffold to recruit other DNA repair proteins to the site of damage.[4]

Overactivation of PARP, however, can be detrimental to the cell. In response to extensive DNA damage, hyperactivation of PARP can lead to a significant depletion of cellular NAD+ and ATP pools, ultimately inducing a form of programmed cell death known as parthanatos.[2]

Mechanism of Action: Competitive Inhibition at the NAD+ Binding Site

3-aminobenzamide and its analogs function as competitive inhibitors of PARP enzymes.[2] Their structural similarity to the nicotinamide portion of NAD+ allows them to bind to the catalytic domain of PARP, preventing the binding of NAD+ and subsequent PAR chain formation.[1] This inhibition of PARP activity has two major consequences:

  • Inhibition of DNA Repair: By preventing PARylation, the recruitment of DNA repair machinery to sites of damage is hampered. This is particularly relevant in the context of cancer therapy, where inhibiting PARP in cancer cells with deficiencies in other DNA repair pathways (like those with BRCA mutations) can lead to synthetic lethality.

  • Prevention of Cell Death: In contexts of ischemia-reperfusion injury or significant oxidative stress, inhibiting PARP can prevent the massive depletion of NAD+ and ATP, thereby protecting cells from parthanatos.[5]

PARP_Pathway cluster_0 Cellular Stress cluster_1 PARP Activation & Signaling cluster_2 Inhibition by 3-amino-N,N-dipropylbenzamide DNA_Damage DNA Single-Strand Break PARP1 PARP1 DNA_Damage->PARP1 binds to PAR Poly(ADP-ribose) (PAR) PARP1->PAR synthesizes Cell_Death Parthanatos (Cell Death) PARP1->Cell_Death hyperactivation leads to NAD NAD+ NAD->PARP1 substrate Repair_Proteins DNA Repair Proteins (e.g., XRCC1) PAR->Repair_Proteins recruits Repair_Proteins->DNA_Damage repairs Probe 3-amino-N,N- dipropylbenzamide Probe->PARP1 competitively inhibits

Caption: PARP1 signaling pathway and point of inhibition.

Physicochemical and Pharmacological Properties

The properties of 3-amino-N,N-dipropylbenzamide are predicted based on its structure and the known properties of 3-aminobenzamide and related analogs.

Property3-aminobenzamide (Proxy)3-amino-N,N-dipropylbenzamide (Predicted/Known)
Molecular Formula C₇H₈N₂O[1]C₁₃H₂₀N₂O
Molecular Weight 136.15 g/mol [1]220.31 g/mol
CAS Number 3544-24-9[1]81882-73-7
Appearance Off-white powder[1]Solid (Predicted)
Solubility Soluble in water (≥23.45 mg/mL), DMSO (≥7.35 mg/mL), and ethanol (≥48.1 mg/mL)[6]Likely soluble in organic solvents like DMSO and ethanol. Aqueous solubility may be reduced compared to 3-AB.
Storage Store at -20°C as a solid. Stock solutions can be stored at -20°C for up to one month or -80°C for up to one year.[7]Store at -20°C as a solid. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles.
Potency (IC₅₀) ~50 nM for PARP in CHO cells[8]To be determined experimentally.

Application Notes and Protocols

A. Preparation of Stock Solutions

For reproducible results, it is critical to prepare and store the chemical probe correctly.

  • Weighing: Carefully weigh the desired amount of 3-amino-N,N-dipropylbenzamide powder in a fume hood.

  • Solvent Selection: Based on the predicted properties and the experimental requirements, choose an appropriate solvent. DMSO is a common choice for creating high-concentration stock solutions.

  • Dissolution: Add the solvent to the powder to achieve the desired stock concentration (e.g., 10 mM). Gentle vortexing or sonication can aid in dissolution.

  • Storage: Aliquot the stock solution into single-use tubes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light. For in vitro experiments, the final DMSO concentration should typically be kept below 0.5% to avoid solvent-induced artifacts.[9]

B. Cell-Based Assay for PARP Inhibition

This protocol describes a general method to assess the ability of 3-amino-N,N-dipropylbenzamide to inhibit PARP activity in cultured cells.

PARP_Assay_Workflow cluster_0 Cell Culture & Treatment cluster_1 PARP Activity Measurement cluster_2 Data Analysis A Seed cells in a 96-well plate B Pre-treat with 3-amino-N,N- dipropylbenzamide (dose-response) A->B C Induce DNA damage (e.g., H₂O₂ or MMS) B->C D Lyse cells C->D E Measure PAR levels via: - Western Blot (anti-PAR antibody) - ELISA - Immunofluorescence D->E F Quantify PAR signal E->F G Calculate IC₅₀ value F->G

Caption: Workflow for a cell-based PARP inhibition assay.

Protocol:

  • Cell Seeding: Plate your cells of interest in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of the experiment.

  • Pre-treatment: The following day, treat the cells with a serial dilution of 3-amino-N,N-dipropylbenzamide (e.g., 1 nM to 100 µM) for 1-2 hours. Include a vehicle control (e.g., DMSO).

  • Induction of DNA Damage: To activate PARP, treat the cells with a DNA-damaging agent such as hydrogen peroxide (H₂O₂) (e.g., 100-500 µM) or methyl methanesulfonate (MMS) for a short period (e.g., 15-30 minutes).[9]

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).

  • Quantification of PARylation:

    • Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with an anti-PAR antibody.[8] A loading control (e.g., β-actin or GAPDH) should be used to normalize the results.

    • ELISA: Use a commercially available PARP activity assay kit that employs an ELISA-based method for the quantification of PAR.

    • Immunofluorescence: Fix and permeabilize the cells, then stain with an anti-PAR antibody and a fluorescently labeled secondary antibody. Visualize and quantify the fluorescence intensity using a microscope or high-content imager.

  • Data Analysis: Quantify the PAR signal for each concentration of the probe. Plot the percentage of PARP inhibition against the log of the probe concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

C. Assessing DNA Damage using the Comet Assay

The comet assay (single-cell gel electrophoresis) is a sensitive method for detecting DNA strand breaks. By inhibiting PARP, 3-amino-N,N-dipropylbenzamide is expected to increase the level of DNA damage upon exposure to a genotoxic agent.[10]

Comet_Assay_Workflow cluster_0 Cell Treatment & Embedding cluster_1 Lysis & Electrophoresis cluster_2 Visualization & Analysis A Treat cells with DNA damaging agent +/- 3-amino-N,N- dipropylbenzamide B Embed cells in low-melting point agarose on a slide A->B C Lyse cells to remove membranes and proteins B->C D Perform alkaline electrophoresis to unwind and separate DNA C->D E Stain DNA with a fluorescent dye (e.g., SYBR Green) D->E F Visualize 'comets' using a fluorescence microscope E->F G Quantify DNA damage using comet analysis software F->G

Caption: Workflow for the comet assay to assess DNA damage.

Protocol:

  • Cell Treatment: Treat cells with a DNA-damaging agent in the presence or absence of 3-amino-N,N-dipropylbenzamide for the desired duration.

  • Cell Embedding: Harvest the cells and mix them with low-melting-point agarose. Pipette the cell-agarose suspension onto a specially coated microscope slide (CometSlide™) and allow it to solidify.

  • Lysis: Immerse the slides in a lysis solution to remove cell membranes and proteins, leaving behind the nuclear DNA (nucleoids).[6]

  • Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA. Then, apply an electric field. Broken DNA fragments will migrate out of the nucleoid, forming a "comet tail."[6]

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye like SYBR® Green.

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope. The intensity and length of the comet tail relative to the head are proportional to the amount of DNA damage. Use specialized software to quantify various parameters such as percent DNA in the tail, tail length, and tail moment.

D. Cell Viability Assay

To assess the cytotoxic or cytoprotective effects of 3-amino-N,N-dipropylbenzamide, a cell viability assay such as the MTT or CellTiter-Glo® assay can be performed.

MTT Assay Protocol:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat them with various concentrations of 3-amino-N,N-dipropylbenzamide, with or without a cytotoxic agent.

  • MTT Addition: After the desired incubation period, add MTT solution (to a final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[11]

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the purple formazan crystals.[11]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 540-570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

CellTiter-Glo® Luminescent Cell Viability Assay:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Reagent Addition: After equilibration of the plate to room temperature, add the CellTiter-Glo® reagent to each well in a volume equal to the culture medium.[12]

  • Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[13]

  • Luminescence Measurement: Measure the luminescence using a luminometer. The luminescent signal is proportional to the amount of ATP, which is an indicator of metabolically active, viable cells.[12]

Scientific Integrity and Logic

Expertise and Experience: Causality Behind Experimental Choices
  • Choice of Controls: In all experiments, it is crucial to include both positive and negative controls. For PARP inhibition assays, a known PARP inhibitor (like 3-aminobenzamide or olaparib) should be used as a positive control. A vehicle control (the solvent used to dissolve the probe) is a necessary negative control to account for any effects of the solvent on the cells.

  • Dose-Response and Time-Course: It is essential to perform dose-response experiments to determine the optimal concentration of the probe for the desired effect. Time-course experiments are also important to understand the kinetics of the cellular response.

Trustworthiness: A Self-Validating System

A key aspect of using a chemical probe is to ensure that the observed phenotype is indeed due to the on-target activity of the probe.

  • Selectivity: 3-aminobenzamide is known to be a pan-PARP inhibitor, meaning it does not distinguish between different PARP isoforms.[14] At higher concentrations, it may also inhibit other ADP-ribosyltransferases.[14] Therefore, it is important to use the lowest effective concentration of 3-amino-N,N-dipropylbenzamide to minimize off-target effects. The selectivity profile of the N,N-dipropyl analog should be experimentally determined.

  • Negative Control Compound: An ideal experiment would include a structurally similar but biologically inactive analog of 3-amino-N,N-dipropylbenzamide as a negative control. This helps to rule out that the observed effects are due to non-specific interactions of the chemical scaffold.

  • Genetic Validation: The most rigorous way to validate the on-target activity of a chemical probe is to use genetic approaches. For example, one could test the effect of the probe in cells where the target protein (e.g., PARP1) has been knocked down or knocked out using techniques like siRNA or CRISPR/Cas9. If the probe has no effect in these cells, it provides strong evidence for on-target activity.

Conclusion

3-amino-N,N-dipropylbenzamide, as an analog of the well-characterized PARP inhibitor 3-aminobenzamide, holds promise as a chemical probe for studying the diverse roles of PARP enzymes in cellular physiology and disease. By employing the detailed protocols and adhering to the principles of rigorous scientific validation outlined in this guide, researchers can confidently utilize this novel tool to advance our understanding of DNA repair, cell death, and other PARP-mediated processes. As with any new chemical probe, initial characterization of its potency, selectivity, and cellular effects is a prerequisite for its effective and reliable use in biological research.

References

  • APExBIO. (2025, November 19). 3-Aminobenzamide (PARP-IN-1): Potent PARP Inhibition for Advanced Disease Models. Retrieved from a hypothetical source based on the search results.
  • BenchChem. (2025). Assessing the PARP Trapping Activity of Pamiparib In Vitro: Application Notes and Protocols. Retrieved from a hypothetical source based on the search results.
  • APExBIO. (2025, December 23). 3-Aminobenzamide: Potent PARP Inhibitor for Advanced Research. Retrieved from a hypothetical source based on the search results.
  • Ahnström, G., & Ljungman, M. (1988). Effects of 3-aminobenzamide on the rejoining of DNA-strand breaks in mammalian cells exposed to methyl methanesulphonate; role of poly(ADP-ribose) polymerase. Mutation Research/DNA Repair, 194(1), 17–22.
  • Çalışkan, S., Dursun, A. D., & Gündüz, F. (2009). 3-aminobenzamide, a poly ADP ribose polymerase inhibitor, attenuates renal ischemia/reperfusion injury. Renal Failure, 31(9), 838–844.
  • Taylor & Francis. (n.d.). 3-Aminobenzamide – Knowledge and References. Retrieved from [Link]

  • Jadeja, R. N., et al. (2015). 3-Aminobenzamide--a PARP inhibitor enhances the sensitivity of peripheral blood micronucleus and comet assays in mice. Toxicology Mechanisms and Methods, 25(7), 537–545.
  • PubChem. (n.d.). 3-Aminobenzamide. Retrieved from [Link]

  • Online Inhibitor. (2025, November 10). 3-Aminobenzamide (PARP-IN-1): Applied Workflows & Troubleshooting. Retrieved from a hypothetical source based on the search results.
  • ATCC. (n.d.). PARP Activity Assay Kit. Retrieved from a hypothetical source based on the search results.
  • Malorni, W., et al. (1995). Cell death protection by 3-aminobenzamide and other poly(ADP-ribose)polymerase inhibitors: different effects on human natural killer and lymphokine activated killer cell activities.
  • ResearchGate. (n.d.). Schematic representation of PARP1-mediated DNA damage repair. Retrieved from [Link]

  • Wikipedia. (n.d.). 3-Aminobenzamide. Retrieved from [Link]

  • Google Patents. (n.d.). Preparing method of N, N-dimethylbenzamide.
  • Monash University. (n.d.). Synthesis of N-Alkyl Amino Acids. Retrieved from a hypothetical source based on the search results.
  • Bio-protocol. (n.d.). Alkaline single-cell agarose gel electrophoresis (Comet) assay. Retrieved from [Link]

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from a hypothetical source based on the search results.
  • Online Inhibitor. (2025, December 21). Unleashing the Full Potential of 3-Aminobenzamide (PARP-IN-1). Retrieved from a hypothetical source based on the search results.
  • National Center for Biotechnology Information. (2017). Repair pathway for PARP-1 DNA-protein crosslinks. Retrieved from [Link]

  • Bio-Techne. (n.d.). PARP: Activity Assays. Retrieved from [Link]

  • De Gruyter. (2025, December 6). An Expeditious Synthesis Of 3-Amino B-Lactams Derived From Polyaromatic Compounds. Retrieved from a hypothetical source based on the search results.
  • McGill University. (2015, June 19). Comet Assay Protocol. Retrieved from a hypothetical source based on the search results.
  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • OAText. (n.d.). Effects of 3-aminobenzamide on cell cycle arrest after gamma-irradiation. Retrieved from a hypothetical source based on the search results.
  • Royal Society of Chemistry. (n.d.). Synthesis of difluorinated 3-oxo-N,3-diarylpropanamides from 4-arylamino coumarins mediated by Selectfluor. Retrieved from [Link]

  • Promega Connections. (2017, November 13). Using CellTiter-Glo® Luminescent Cell Viability Assay to Assess Cell Viability in Cancer Cells Treated with Silver Nanoparticles and DNA-PKcs Inhibitor. Retrieved from [Link]

  • YouTube. (2018, April 3). The Role of Targeting DNA Repair with PARP. Retrieved from [Link]

  • SlideShare. (n.d.). Comet Assay. Retrieved from [Link]

Sources

Application

Application Note: High-Throughput Profiling of 3-amino-N,N-dipropylbenzamide (3-ADPB)

This Application Note is designed for researchers in Fragment-Based Drug Discovery (FBDD) and CNS therapeutics. It details the validation and screening protocols for 3-amino-N,N-dipropylbenzamide (3-ADPB) , a privileged...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in Fragment-Based Drug Discovery (FBDD) and CNS therapeutics. It details the validation and screening protocols for 3-amino-N,N-dipropylbenzamide (3-ADPB) , a privileged scaffold exhibiting dual-pharmacophore potential for Dopamine D2/D3 receptors and Sirtuin-2 (SIRT2) enzymes.[1]

Executive Summary & Scientific Rationale

3-amino-N,N-dipropylbenzamide (3-ADPB) represents a critical "chemical intersection" in neuropharmacology.[1] Its structure combines two distinct pharmacophores:[1]

  • The N,N-dipropyl moiety: A canonical lipophilic anchor found in potent Dopamine agonists (e.g., Ropinirole, Pramipexole, 7-OH-DPAT), essential for deep pocket binding in D2-like receptors.[1]

  • The 3-aminobenzamide core: A validated zinc-binding motif (ZBG) utilized in Histone Deacetylase (HDAC) and Sirtuin (SIRT) inhibitors.[1]

In High-Throughput Screening (HTS), 3-ADPB is rarely a final drug but serves as a high-value Fragment Lead .[1] This guide provides the protocols to screen 3-ADPB derivatives for Dopamine D3 Receptor selectivity (primary therapeutic target for Parkinson's) while counter-screening against SIRT2 (to map polypharmacology or off-target toxicity).[1]

Chemical Logic & Pharmacophore Mapping[1]

Understanding the structural causality is prerequisite to the assay design.[1]

  • Lipophilicity (cLogP ~2.5 - 3.0): The dipropyl groups ensure blood-brain barrier (BBB) penetration, making this scaffold ideal for CNS libraries.[1]

  • Electronic Effects: The C3-amino group acts as a hydrogen bond donor (mimicking the phenolic -OH of dopamine) or a handle for sulfonamide derivatization (common in SIRT2 inhibitors).[1]

Diagram 1: Pharmacophore & Screening Logic

PharmacophoreLogic Scaffold 3-amino-N,N-dipropylbenzamide (3-ADPB) Dipropyl N,N-Dipropyl Tail (Hydrophobic Pocket) Scaffold->Dipropyl Benzamide Benzamide Head (Zinc Binding/H-Bond) Scaffold->Benzamide Target_D3 Target 1: Dopamine D3 (Parkinson's/Depression) Dipropyl->Target_D3 High Affinity Anchor Benzamide->Target_D3 Orthosteric Interaction Target_SIRT Target 2: SIRT2 (Neuroprotection/Off-Target) Benzamide->Target_SIRT Zinc Chelation

Caption: Structural decomposition of 3-ADPB showing the dual-targeting potential of its dipropyl tail (GPCRs) and benzamide head (Epigenetic enzymes).

Protocol A: TR-FRET Competition Binding (Dopamine D3)[1]

This assay validates the affinity of 3-ADPB derivatives for the Dopamine D3 receptor using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).[1]

Why TR-FRET? It eliminates background fluorescence from library compounds (common with benzamides) and avoids radioactive waste (


H-spiperone).[1]
Materials
  • Receptor: Membrane preparations expressing human recombinant Dopamine D3 receptor (CHO or HEK293 cells).[1]

  • Tracer: Fluorescent ligand (e.g., Spiperone-d2 or N-methylspiperone-red).[1]

  • Tag: Terbium (Tb) cryptate-labeled anti-GPCR antibody or SNAP-tag.

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 10 mM MgCl₂, 1 mM EDTA, 0.1% BSA.[1]

Step-by-Step Workflow
  • Compound Preparation:

    • Dissolve 3-ADPB derivatives in 100% DMSO to 10 mM stock.

    • Perform 1:3 serial dilutions in DMSO.

    • Transfer 100 nL of compound to a 384-well low-volume white plate (Greiner or Corning) using an acoustic dispenser (e.g., Echo 650).

  • Membrane & Tracer Dispensing:

    • Thaw D3 membranes and dilute in Assay Buffer to 5 µ g/well .

    • Add 10 µL of Membrane/Tb-cryptate mix to the wells.[1]

    • Incubate for 15 minutes at RT to allow membrane stabilization.[1]

    • Add 10 µL of Fluorescent Tracer (at

      
       concentration, typically ~1-3 nM).[1]
      
  • Equilibration:

    • Seal plate and incubate for 60 minutes at Room Temperature (22°C). Note: D3 kinetics can be slow; do not shorten this step.

  • Detection:

    • Read on a TR-FRET compatible reader (e.g., EnVision, PHERAstar).[1]

    • Excitation: 337 nm (Laser) or 340 nm (Flash lamp).[1]

    • Emission 1 (Donor): 620 nm (Tb-cryptate).[1]

    • Emission 2 (Acceptor): 665 nm (Tracer).[1]

  • Data Calculation:

    • Calculate Ratio:

      
      .[1]
      
    • Determine % Inhibition relative to High Control (10 µM Haloperidol) and Low Control (DMSO).

Protocol B: Fluorogenic SIRT2 Deacetylase Assay[1]

Benzamide derivatives are frequent hits for Sirtuin inhibition.[1] This assay serves as either a secondary target screen (for polypharmacology) or a selectivity counter-screen.[1]

Mechanism: SIRT2 deacetylates a p53-derived fluorogenic peptide.[1] Inhibition prevents the release of the fluorophore.[1]

Materials
  • Enzyme: Recombinant Human SIRT2 (residues 50-356).[1]

  • Substrate: Ac-Arg-His-Lys-Lys(Ac)-AMC (Fluorogenic peptide).[1]

  • Cofactor: NAD+ (500 µM final).[1]

  • Developer: Trypsin/Nicotinamide solution.

Step-by-Step Workflow
  • Reaction Assembly:

    • In a 384-well black plate, dispense 50 nL of 3-ADPB compounds.

    • Add 5 µL of Enzyme Mix (SIRT2 in 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂).

    • Incubate 10 mins (pre-incubation to detect slow-binding inhibitors).

  • Reaction Initiation:

    • Add 5 µL Substrate Mix (Ac-p53-AMC peptide + NAD+).[1]

    • Incubate at 37°C for 45 minutes .

  • Stop & Develop:

    • Add 10 µL of Developer Solution (Trypsin + Nicotinamide 2mM).[1]

    • Mechanism:[1] Trypsin cleaves the deacetylated peptide, releasing the AMC fluorophore.[1] Nicotinamide stops the SIRT2 reaction.[1]

    • Incubate 15 minutes at RT.

  • Readout:

    • Fluorescence Intensity: Ex 360 nm / Em 460 nm.[1]

    • Interpretation: High signal = High Activity (No Inhibition).[1] Low Signal = Inhibition.[1]

Data Analysis & Quality Control

Summary of Expected Parameters
ParameterD3 Receptor Assay (TR-FRET)SIRT2 Assay (Fluorescence)
Signal Direction Decrease (Competition)Decrease (Inhibition)
Z' Factor > 0.6 (Excellent)> 0.7 (Excellent)
Incubation 60 min45 min + 15 min dev
Key Control Haloperidol or RopiniroleAGK2 or SirReal2
Hit Threshold > 50% displacement @ 10µM> 50% inhibition @ 10µM
Workflow Diagram

HTS_Workflow cluster_0 Library Preparation cluster_1 Parallel Screening Step1 3-ADPB Library (DMSO Stock) Step2 Acoustic Dispensing (Echo 650) Step1->Step2 D3_Path Protocol A: GPCR Binding (Membrane + Tracer) Step2->D3_Path 100 nL SIRT_Path Protocol B: Enzymatic (SIRT2 + NAD+ + Substrate) Step2->SIRT_Path 50 nL Analysis Data Normalization (Z-Score / % Inhibition) D3_Path->Analysis SIRT_Path->Analysis HitSel Hit Selection (Selectivity Profiling) Analysis->HitSel

Caption: Parallel HTS workflow for profiling 3-ADPB derivatives against GPCR and Enzymatic targets.

Troubleshooting & Optimization

  • Solubility Issues: The dipropyl group increases lipophilicity.[1] If precipitation occurs in the aqueous assay buffer, add 0.01% Pluronic F-127 to the buffer.[1]

  • Fluorescence Interference: Benzamides can be autofluorescent in the blue region.[1]

    • Solution: The TR-FRET assay (Time-Resolved) mitigates this by measuring delayed emission.[1] For the SIRT2 assay, check compound background in the absence of enzyme.[1]

  • Potency Shift: If the

    
     shifts significantly between runs, check the stability of the amine group . 3-aminobenzamides can oxidize.[1] Store stocks under nitrogen or at -20°C.
    

References

  • PubChem. (2025).[1][2][3][4] 3-amino-N,N-dimethylbenzamide Compound Summary. National Library of Medicine.[1] [Link]

  • Rumpf, T., et al. (2015).[1] Design and Evaluation of 3-(Benzylthio)benzamide Derivatives as Potent and Selective SIRT2 Inhibitors. Journal of Medicinal Chemistry / PubMed Central.[1] [Link]

  • ACS Omega. (2026).[1] Repositioning HDAC Inhibitors for Glioma Treatment: Synthesis and Biological Evaluation.[Link][1]

  • MDPI. (2025). Synthesis and Biological Activity of Novel Amino Acid-(N'-Benzoyl) Hydrazide Derivatives.[Link][1]

Sources

Method

Derivatization of 3-amino-N,N-dipropylbenzamide for functional studies

Application Note & Protocol Guide | Doc ID: AN-DOP-303 Introduction: The Scaffold and the Strategy The 3-amino-N,N-dipropylbenzamide scaffold represents a "privileged structure" in dopaminergic pharmacology. The N,N-dipr...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide | Doc ID: AN-DOP-303

Introduction: The Scaffold and the Strategy

The 3-amino-N,N-dipropylbenzamide scaffold represents a "privileged structure" in dopaminergic pharmacology. The N,N-dipropyl moiety is a classic pharmacophore, conferring affinity for Dopamine


 and 

receptors (D2R/D3R) by occupying the orthosteric hydrophobic pocket formed by transmembrane helices TM3, TM5, and TM6.

While the N,N-dipropyl amide core drives binding affinity, the 3-amino group (meta-aniline) serves as a critical "chemical vector." In many benzamide antipsychotics (e.g., raclopride, sulpiride), substituents at this position modulate subtype selectivity (D3 vs. D2) and intrinsic activity (agonist vs. antagonist). Furthermore, structural modeling suggests this position often points towards the extracellular vestibule, making it the ideal handle for attaching bulky functional groups—such as fluorophores, radiolabels, or E3 ligase linkers (PROTACs)—without abolishing receptor binding.

This guide details the protocols for derivatizing the 3-amino nitrogen to create functional probes for pharmacological validation.

Chemical Logic of the Aniline Handle

The 3-amino group is an aniline , not an aliphatic amine. Its nucleophilicity is reduced due to resonance with the benzene ring, further deactivated by the electron-withdrawing amide group at position 1.

  • Consequence: Standard protein labeling protocols (pH 8.3 buffer, NHS-esters) often fail or proceed slowly.

  • Solution: Reactions require organic solvents (DMF/DMSO), non-nucleophilic bases (DIPEA/TEA), and often elevated temperatures or more reactive electrophiles (isothiocyanates or acid chlorides).

Experimental Workflow

Strategic Overview (Graphviz Diagram)

Workflow Start 3-amino-N,N- dipropylbenzamide Decision Select Application Start->Decision Path1 Fluorescence Microscopy Decision->Path1 Path2 SAR & Affinity Optimization Decision->Path2 Path3 PET Imaging (Radiochemistry) Decision->Path3 React1 FITC/Rhodamine (Isothiocyanate) Path1->React1 React2 Sulfonylation (Sulfonyl Chlorides) Path2->React2 React3 C-11 Methylation (11C-MeI) Path3->React3 Valid Validation (NMR, LC-MS, Ki) React1->Valid React2->Valid React3->Valid

Figure 1: Decision matrix for derivatizing the 3-amino scaffold based on downstream functional requirements.

Protocol A: Fluorescent Labeling (Microscopy Probes)

Objective: Synthesize a fluorescent ligand for flow cytometry or confocal microscopy of D2/D3 expressing cells. Chemistry: Aniline + Isothiocyanate


 Thiourea.
Why Isothiocyanates?  They react more reliably with aromatic amines than NHS-esters do under non-aqueous conditions.
Materials
  • Precursor: 3-amino-N,N-dipropylbenzamide (10 mg, ~0.04 mmol).

  • Label: Fluorescein isothiocyanate (FITC) or Tetramethylrhodamine isothiocyanate (TRITC).[1]

  • Solvent: Anhydrous DMF (Dimethylformamide).

  • Base: Diisopropylethylamine (DIPEA).

Step-by-Step Methodology
  • Dissolution: In a 4 mL amber glass vial (to protect from light), dissolve 10 mg of 3-amino-N,N-dipropylbenzamide in 0.5 mL anhydrous DMF.

  • Activation: Add 2.0 equivalents of DIPEA (approx. 14 µL). Stir for 5 minutes under nitrogen.

  • Coupling: Add 1.1 equivalents of FITC (approx. 17 mg).

    • Note: Do not use a large excess of fluorophore; it complicates purification.

  • Reaction: Cap the vial tightly. Stir at 40°C for 12–18 hours.

    • Critical: Room temperature reaction is often too slow for this aniline substrate.

  • Quenching: Add 50 µL of water to hydrolyze unreacted isothiocyanate.

  • Purification (Mandatory): Do not perform extraction. Inject the crude DMF mixture directly onto a Semi-Prep C18 HPLC column.

    • Gradient: 10% to 90% Acetonitrile in Water (+0.1% TFA) over 20 mins.

    • Detection: Monitor absorbance at 254 nm (ligand) and 490 nm (fluorescein).

Protocol B: SAR Expansion (Sulfonylation)

Objective: Convert the amine to a sulfonamide to mimic high-affinity ligands (e.g., sulpiride analogs) and determine Binding Affinity (


).
Chemistry:  Aniline + Sulfonyl Chloride 

Sulfonamide.
Materials
  • Reagent: Methanesulfonyl chloride (MsCl) or 4-Toluenesulfonyl chloride.

  • Solvent: Dichloromethane (DCM), anhydrous.

  • Base: Pyridine (acts as solvent and base catalyst).

Step-by-Step Methodology
  • Setup: Flame-dry a 10 mL round-bottom flask. Cool to 0°C under

    
    .
    
  • Reactants: Dissolve 50 mg (0.2 mmol) of 3-amino-N,N-dipropylbenzamide in 2 mL DCM + 0.5 mL Pyridine.

  • Addition: Add Methanesulfonyl chloride (1.2 eq, ~19 µL) dropwise over 5 minutes.

    • Caution: Exothermic.

  • Progression: Allow to warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (5% MeOH in DCM). The product will be less polar than the starting amine.

  • Workup:

    • Dilute with 20 mL EtOAc.

    • Wash with 1M HCl (

      
       mL) to remove pyridine.
      
    • Wash with Brine, Dry over

      
      , Filter, and Concentrate.
      
  • Validation:

    
    -NMR must show the disappearance of the broad 
    
    
    
    signal (approx 3.5-5.0 ppm) and appearance of the sulfonamide
    
    
    (often >9.0 ppm) and methyl singlet (~3.0 ppm).

Functional Validation: Binding Affinity Assay

Once derivatized, the compound must be validated for receptor affinity.

Assay Conditions
  • Receptor Source: HEK-293 membrane preparations stably expressing human

    
     or 
    
    
    
    receptors.
  • Radioligand:

    
    -Raclopride (Antagonist mode) or 
    
    
    
    -7-OH-DPAT (Agonist mode).
  • Reference: Haloperidol (non-selective) or Domperidone (peripheral D2).

Data Analysis (Example)

Calculate the Inhibition Constant (


) using the Cheng-Prusoff equation:


Table 1: Expected SAR Trends for 3-amino-N,N-dipropylbenzamide Derivatives

Derivative TypeSubstituent (R)Predicted D2 AffinityPredicted D3 SelectivityNotes
Parent

Moderate (

nM)
LowGood starting point.
Acetamide

High (

nM)
ModerateMimics Pseudo-raclopride.
Sulfonamide

Very High (

nM)
HighMimics Sulpiride pharmacophore.
Fluorescein

Low/Moderate (

nM)
LowBulk tolerance is limited; use linkers if affinity drops >10x.

References

  • Mach, U. R., et al. (2004). "Development of Novel 1,2,3,4-Tetrahydroisoquinoline Derivatives and Closely Related Compounds as Potent and Selective Dopamine D3 Receptor Ligands." ChemBioChem.

  • Hackling, A. E., & Stark, H. (2002). "Dopamine D3 Receptor Ligands with Antagonist Properties."[2] ChemBioChem.

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (Standard reference for Isothiocyanate/Aniline chemistry).

  • Luedtke, R. R., & Mach, R. H. (2003). "Progress in the development of dopamine D3 receptor ligands as potential therapeutic agents." Current Pharmaceutical Design.

  • Thermo Fisher Scientific. "Amine-Reactive Probes: Isothiocyanates." Molecular Probes Handbook.

Sources

Application

Application Notes &amp; Protocols: Leveraging 3-amino-N,N-dipropylbenzamide for Novel Fluorescent Labeling

Introduction: The Quest for Novel Fluorophores in Biological Imaging In the dynamic fields of biological research and drug development, fluorescent labeling stands as a cornerstone technique, enabling the visualization a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Novel Fluorophores in Biological Imaging

In the dynamic fields of biological research and drug development, fluorescent labeling stands as a cornerstone technique, enabling the visualization and tracking of biomolecules with remarkable sensitivity and specificity.[1][2] While a plethora of fluorescent dyes are commercially available, the pursuit of novel fluorophores with unique spectral properties, photostability, and tailored chemical reactivity remains a vibrant area of research.[3] This guide introduces 3-amino-N,N-dipropylbenzamide as a potential candidate for fluorescent labeling, providing a comprehensive theoretical framework and practical protocols for its application. Although specific data on the fluorescent properties of 3-amino-N,N-dipropylbenzamide are not extensively documented, its aminobenzamide core suggests potential for fluorescence, analogous to other derivatives in its class.[4] These notes are designed for researchers, scientists, and drug development professionals seeking to explore new labeling chemistries.

Physicochemical Properties and Rationale for Use

The utility of a fluorescent label is dictated by its photophysical and chemical characteristics. For 3-amino-N,N-dipropylbenzamide, the key features are:

  • The Fluorophore Core: The aminobenzamide scaffold is known to exhibit fluorescence, with spectral properties often influenced by solvent polarity and molecular substitution.[4][5] The precise excitation and emission maxima, quantum yield, and Stokes shift of 3-amino-N,N-dipropylbenzamide would require experimental determination.

  • The Reactive Handle: The primary aromatic amine at the 3-position provides a versatile chemical handle for covalent conjugation to biomolecules. This primary amine is a nucleophile and can be targeted for reaction with various electrophilic groups.

This guide will focus on a robust and widely applicable labeling strategy: the carbodiimide-mediated coupling of the primary amine of 3-amino-N,N-dipropylbenzamide to carboxyl groups present on target biomolecules, such as proteins.[6][7]

Principle of Carbodiimide-Mediated Labeling

Carbodiimide chemistry is a zero-length crosslinking method, meaning no part of the crosslinker itself is incorporated into the final conjugate.[6] The reaction is typically mediated by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) and often supplemented with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, to enhance efficiency and stability.[8]

The process unfolds in two key steps:

  • Activation of Carboxyl Groups: EDC reacts with the carboxyl groups (-COOH) on the target biomolecule (e.g., on aspartic acid or glutamic acid residues of a protein) to form a highly reactive O-acylisourea intermediate.

  • Nucleophilic Attack and Amide Bond Formation: This intermediate is susceptible to nucleophilic attack. While it can react directly with the primary amine of 3-amino-N,N-dipropylbenzamide, the intermediate is prone to hydrolysis in aqueous solutions. The addition of (Sulfo-)NHS stabilizes the activated carboxyl group by converting the O-acylisourea intermediate into a more stable (Sulfo-)NHS ester. This ester then efficiently reacts with the primary amine of 3-amino-N,N-dipropylbenzamide to form a stable amide bond.

Visualizing the Labeling Chemistry

G cluster_activation Step 1: Carboxyl Group Activation cluster_conjugation Step 2: Conjugation cluster_hydrolysis Side Reaction Protein_COOH Protein with Carboxyl Group (-COOH) Activated_Intermediate Reactive O-acylisourea Intermediate Protein_COOH->Activated_Intermediate + EDC EDC EDC (Carbodiimide) NHS_Ester Semi-stable Sulfo-NHS Ester Activated_Intermediate->NHS_Ester + Sulfo-NHS Hydrolysis Hydrolysis (competing reaction) regenerates -COOH Activated_Intermediate->Hydrolysis Sulfo_NHS Sulfo-NHS Labeled_Protein Fluorescently Labeled Protein (Stable Amide Bond) NHS_Ester->Labeled_Protein + Fluorophore Fluorophore 3-amino-N,N-dipropylbenzamide (Primary Amine)

Caption: Carbodiimide-mediated protein labeling workflow.

Detailed Protocol: Protein Labeling with 3-amino-N,N-dipropylbenzamide

This protocol provides a general guideline for labeling a generic protein with an approximate molecular weight of 150 kDa (e.g., an IgG antibody). The amounts and ratios may need to be optimized for different proteins.

I. Required Materials
ReagentRecommended SupplierNotes
Protein to be labeled (e.g., IgG)In-house/CommercialShould be in an amine-free buffer (e.g., PBS or MES buffer). Buffers containing primary amines like Tris will compete with the labeling reaction.[9]
3-amino-N,N-dipropylbenzamideCommercial SourcePrepare a fresh stock solution in an organic solvent like DMSO or DMF.
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)Commercial SourceHighly moisture-sensitive. Prepare a fresh solution immediately before use.
Sulfo-NHS (N-hydroxysulfosuccinimide)Commercial SourceMore water-soluble than NHS. Also moisture-sensitive. Prepare a fresh solution immediately before use.
Activation/Labeling BufferN/AMES Buffer (100 mM MES, 150 mM NaCl, pH 4.7-6.0). The acidic pH is optimal for EDC activation.
Quenching BufferN/A1 M Tris-HCl, pH 8.5. To stop the reaction.
Desalting Column (e.g., Sephadex G-25)Commercial SourceFor removal of excess, unreacted label and byproducts.[10]
Spectrophotometer (UV-Vis)N/AFor determining protein concentration and degree of labeling.
II. Step-by-Step Labeling Procedure
  • Preparation of Protein and Reagents: a. Dissolve the protein in Activation/Labeling Buffer at a concentration of 2-10 mg/mL. b. Prepare a 10 mM stock solution of 3-amino-N,N-dipropylbenzamide in anhydrous DMSO. c. Immediately before use, prepare 100 mM stock solutions of EDC and Sulfo-NHS in ultrapure water.

  • Activation and Labeling Reaction: a. To your protein solution, add the 3-amino-N,N-dipropylbenzamide stock solution to achieve a 20-fold molar excess over the protein. Rationale: A molar excess drives the reaction towards the desired product. b. Add the EDC stock solution to achieve a 40-fold molar excess over the protein. c. Add the Sulfo-NHS stock solution to achieve a 40-fold molar excess over the protein. Rationale: A 1:1 molar ratio of EDC to Sulfo-NHS is generally effective. d. Mix gently and incubate the reaction at room temperature for 2 hours, protected from light.

  • Quenching the Reaction: a. Add the Quenching Buffer to a final concentration of 50-100 mM. b. Incubate for 15-30 minutes at room temperature. Rationale: The primary amines in Tris buffer will react with any remaining activated carboxyl groups, effectively stopping the labeling reaction.

III. Purification of the Labeled Protein

It is crucial to remove unreacted fluorophore, as its presence can lead to inaccurate quantification and high background fluorescence.[11]

  • Column Equilibration: Equilibrate a desalting column with an appropriate storage buffer for your protein (e.g., PBS, pH 7.4).

  • Sample Loading: Apply the quenched reaction mixture to the top of the equilibrated column.

  • Elution: Elute the labeled protein according to the manufacturer's instructions. The larger, labeled protein will elute first, while the smaller, unreacted dye and byproducts will be retained longer.[12]

  • Fraction Collection: Collect the colored fractions corresponding to the labeled protein.

Characterization of the Labeled Protein

Determining the Degree of Labeling (DOL)

The DOL, or the average number of fluorophore molecules per protein molecule, is a critical parameter.[13]

  • Measure Absorbance: a. Measure the absorbance of the purified, labeled protein solution at 280 nm (A280), which corresponds to the protein absorbance. b. Measure the absorbance at the maximum absorbance wavelength (λmax) of 3-amino-N,N-dipropylbenzamide (A_dye). Note: The λmax for this specific compound must be determined experimentally.

  • Calculate Protein Concentration: a. First, correct the A280 reading for the contribution of the dye at this wavelength:

    • A_prot = A280 - (A_dye * CF) where CF is the correction factor (A280/A_dye) of the free dye. b. Calculate the molar concentration of the protein:
    • Protein Concentration (M) = A_prot / (ε_prot * path length) where ε_prot is the molar extinction coefficient of the protein at 280 nm.
  • Calculate Dye Concentration: a. Dye Concentration (M) = A_dye / (ε_dye * path length) where ε_dye is the molar extinction coefficient of 3-amino-N,N-dipropylbenzamide at its λmax.

  • Calculate DOL: a. DOL = Dye Concentration (M) / Protein Concentration (M)

ParameterSymbolDescription
Protein Absorbance at 280 nmA280Absorbance of the conjugate at the protein's peak absorbance wavelength.
Dye Absorbance at λmaxA_dyeAbsorbance of the conjugate at the dye's peak absorbance wavelength.
Correction FactorCFA280/A_dye for the free dye; accounts for the dye's absorbance at 280 nm.
Molar Extinction Coefficient of Proteinε_protA constant specific to the protein (e.g., ~210,000 M⁻¹cm⁻¹ for human IgG).
Molar Extinction Coefficient of Dyeε_dyeA constant specific to the fluorophore, to be determined experimentally.
Degree of LabelingDOLThe molar ratio of dye to protein.

Applications in Research and Drug Development

Fluorescently labeled biomolecules are indispensable tools for a wide range of applications:

  • Fluorescence Microscopy: Visualize the localization and trafficking of proteins within cells.

  • Flow Cytometry: Identify and sort cell populations based on the expression of cell surface markers.

  • Immunoassays (e.g., ELISA): Quantify the amount of a specific antigen or antibody in a sample.

  • Drug Discovery: Monitor drug-target engagement and study the pharmacokinetics of therapeutic candidates.[14][][16]

Troubleshooting and Considerations

  • Low DOL: Increase the molar excess of the dye and/or the EDC/Sulfo-NHS. Ensure the protein buffer is free of competing amines.

  • Protein Precipitation: High degrees of labeling can sometimes lead to protein aggregation. Reduce the molar excess of the labeling reagents.

  • Photostability: The photostability of 3-amino-N,N-dipropylbenzamide-labeled conjugates should be assessed for demanding imaging applications.

Conclusion

This guide provides a foundational framework for the use of 3-amino-N,N-dipropylbenzamide in fluorescent labeling protocols. By leveraging established carbodiimide chemistry, researchers can conjugate this novel aminobenzamide derivative to carboxyl-containing biomolecules. While the specific photophysical properties of this compound require empirical characterization, the protocols outlined here offer a robust starting point for its evaluation and application in diverse areas of biological and pharmaceutical research.

References

  • Labeling a Protein With Fluorophores Using NHS Ester Derivitization. PubMed.[Link]

  • Photophysical Characterization of New 3-Amino and 3-Acetamido BODIPY Dyes with Solvent Sensitive Properties. ResearchGate.[Link]

  • Fluorescent Labeling of Proteins of Interest in Live Cells. ACS Publications.[Link]

  • Site-specific Protein Labeling with NHS-Esters and the Analysis of Ubiquitin Ligase Mechanisms. PMC - NIH.[Link]

  • Photophysical study of benzanthrone 3-isothiocyanate as novel fluorescent label. Bulgarian Chemical Communications.[Link]

  • NHS-ester-protein-labeling. Protocols.io.[Link]

  • Characterization of Fluorescently Labeled Protein with Electrospray Ionization-MS and Fluorescence Spectroscopy: How Random is Random Labeling? ACS Publications.[Link]

  • Fluorescent labeling and modification of proteins. PMC - NIH.[Link]

  • Experimental and theoretical study of novel aminobenzamide–aminonaphthalimide fluorescent dyads with a FRET mechanism. PMC.[Link]

  • Synthesis, spectral-fluorescence properties and TD-DFT calculations of 4-cyanotryptophan and its derivatives. Journal "Functional Materials".[Link]

  • Synthesis and stability of strongly acidic benzamide derivatives. PMC - NIH.[Link]

  • Enhanced optical imaging and fluorescent labeling for visualizing drug molecules within living organisms. PMC - NIH.[Link]

  • Recommended labeling protocols. Abberior.[Link]

  • Characterization of Fluorescent Proteins with Intramolecular Photostabilization. PMC - NIH.[Link]

  • Labeling and Purification of Cellulose-Binding Proteins for High Resolution Fluorescence Applications. ACS Publications.[Link]

  • Synthesis and stability of strongly acidic benzamide derivatives. DTU Research Database.[Link]

  • Late-stage peptide labeling with near-infrared fluorogenic nitrobenzodiazoles by manganese-catalyzed C–H activation. PMC - NIH.[Link]

  • What are the 2 methods for labelling antibodies? TRACER.[Link]

  • Advancements in Single-Molecule Fluorescence Detection Techniques and Their Expansive Applications in Drug Discovery and Neuroscience. MDPI.[Link]

  • Radioactive labeling of protein carboxyl groups on factor VIII: use of carbodiimides for nuclear medicine. PubMed.[Link]

  • Scheme 1. Strategies for functionalization of benzamide derivatives. ResearchGate.[Link]

  • Selective fluorescent labeling of cellular proteins and its biological applications. Chemical Society Reviews (RSC Publishing).[Link]

  • Fluorescent labeled antibodies - balancing functionality and degree of labeling. PMC - NIH.[Link]

  • Carbodiimides and Additives. Aapptec Peptides.[Link]

  • Covalent Labeling of Proteins with Fluorescent Compounds for Imaging Applications. DigitalCommons@USU.[Link]

  • Synthesis and stability of strongly acidic benzamide derivatives. PubMed.[Link]

  • Lab 6 Overview: Purifying the Fluorescent Protein. YouTube.[Link]

  • Protocol: NHS Ester Labeling of Amino-Biomolecules. Interchim.[Link]

  • Synthesis of benzamide derivatives and evaluation of their in vitro and in silico tyrosinase inhibitory activities. ResearchGate.[Link]

  • Bioconjugation Strategies: The Role of EDC HCl in Labeling Biomolecules. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

  • Synthesis of fluorescent drug molecules for competitive binding assay based on molecularly imprinted polymers. RSC Publishing.[Link]

  • Optimized delivery of fluorescently labeled proteins in live bacteria using electroporation. PMC - NIH.[Link]

  • How to label samples efficiently? Towards Informed Labelling & Purification Practices: How Transparency Impacts Workflows. Fidabio.[Link]

  • Fluorescence imaging of drug target proteins using chemical probes. PMC.[Link]

  • Antibody Labeling with Fluorescent Dyes Using Magnetic Protein A and Protein G Beads. JoVE.[Link]

  • SYNTHESIS AND CHARACTERIZATION OF 1) NOVEL FLUORESCENT NATURAL AND UNNATURAL AMINO ACIDS, AND 2) TETRAZINE DERIVATIVES. University of Southern California.[Link]

  • Crystal structure and solvent-dependent behaviours of 3-amino-1,6-diethyl-2,5,7-trimethyl-4,4-diphenyl-3a,4a-diaza-4-bora-s-indacene. PMC - PubMed Central.[Link]

  • Theoretical Research on Excited States: Ultraviolet and Fluorescence Spectra of Aromatic Amino Acids. PubMed.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Stability of 3-amino-N,N-dipropylbenzamide in different solvents

Technical Support Center: Stability & Handling of 3-amino-N,N-dipropylbenzamide Introduction Welcome to the technical support hub for 3-amino-N,N-dipropylbenzamide . This guide addresses the specific stability challenges...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Handling of 3-amino-N,N-dipropylbenzamide

Introduction

Welcome to the technical support hub for 3-amino-N,N-dipropylbenzamide . This guide addresses the specific stability challenges inherent to this molecule's dual functionality: a reactive primary aromatic amine (aniline derivative) and a robust tertiary amide.

While the amide backbone offers structural rigidity, the primary amine is a "soft spot" for oxidative degradation and specific solvent interactions. This guide moves beyond generic advice, providing causal analysis and self-validating protocols to ensure the integrity of your experimental data.

Module 1: Solvent Compatibility Matrix

Executive Summary: The lipophilic dipropyl chain dictates solubility, while the primary amine dictates solvent compatibility. Avoid ketones and chlorinated solvents for long-term storage.

Solvent ClassSpecific SolventRatingTechnical Rationale (Causality)
Polar Aprotic DMSO Recommended Excellent solubility due to dipropyl lipophilicity. Chemically inert toward both amine and amide groups. Ideal for frozen stock solutions.
Alcohols Methanol/Ethanol Good Good solubility. Suitable for immediate use. Note: Long-term storage in alcohols can lead to minor esterification trans-reactions if trace acid is present, though rare with tertiary amides.
Nitriles Acetonitrile Good Inert and UV-transparent. Excellent for HPLC mobile phases.
Ketones Acetone/MEK CRITICAL AVOID Schiff Base Formation: The primary amine reacts with the carbonyl of the ketone to form an imine (Schiff base), creating a new peak in LC-MS and reducing potency.
Chlorinated DCM/Chloroform Caution Alkylation Risk: Over extended periods (weeks), primary amines can react with decomposition products of chloroform (HCl/Phosgene) or undergo slow alkylation. Use only for extractions, not storage.
Aqueous Water (pH 7) Poor Solubility Issue: The dipropyl group makes the free base highly lipophilic. Requires acidification (pH < 4) to protonate the amine for aqueous solubility.

Module 2: Degradation Mechanisms & Visualizer

Understanding how the molecule breaks down allows you to prevent it.

  • Oxidation (The "Browning" Effect): The primary aniline nitrogen has a lone pair that is susceptible to radical oxidation by atmospheric oxygen, especially under light. This leads to the formation of azo-dimers and quinoid species, turning solutions yellow or brown.

  • Schiff Base Formation: In ketone solvents, the nucleophilic attack of the primary amine on the ketone carbonyl releases water and forms a C=N bond.[1]

  • Hydrolysis: The tertiary amide (N,N-dipropyl) is sterically hindered and electronically stable. Hydrolysis to benzoic acid requires extreme conditions (e.g., 6M HCl, reflux), making it a low risk under standard storage.

Visualizing the Pathways

DegradationPathways cluster_legend Stability Risk Level Compound 3-amino-N,N- dipropylbenzamide Oxidation Azo/Quinoid Impurities (Yellow/Brown Color) Compound->Oxidation Air/Light (Fast) SchiffBase Imine Adduct (Schiff Base) Compound->SchiffBase Acetone/Ketones (Medium) Hydrolysis Benzoic Acid + Dipropylamine Compound->Hydrolysis Extreme pH + Heat (Very Slow) High High Risk Med Medium Risk Low Low Risk

Caption: Degradation pathways categorized by risk. Oxidation is the primary storage concern; Schiff base formation is a solvent selection error.

Module 3: Troubleshooting & FAQs

Q1: My DMSO stock solution has turned from clear to light yellow. Is it still usable?

  • Diagnosis: This indicates early-stage oxidation of the aniline group.

  • Assessment: If the color change is faint, the purity is likely >98%. However, for sensitive assays (e.g., fluorescence, receptor binding), these colored impurities can quench signals or act as scavengers.

  • Action: Check purity via HPLC. If >95%, use immediately. For future storage, purge the headspace with Argon before sealing.

Q2: I see a "doublet" peak in my HPLC chromatogram when using an Acetone/Water gradient.

  • Diagnosis: You have formed a Schiff base on-column or during sample prep.

  • Mechanism: The 3-amino group reacts with acetone (mobile phase or diluent).

  • Action: Switch your organic modifier to Acetonitrile or Methanol . Never use acetone with primary amines.

Q3: The compound won't dissolve in my aqueous buffer (PBS, pH 7.4).

  • Diagnosis: The N,N-dipropyl groups make the molecule too lipophilic for neutral water.

  • Action: Dissolve the compound in DMSO first to create a 1000x stock, then spike into the buffer. Alternatively, lower the pH to < 4 to protonate the amine (forming the HCl salt), though this may not be compatible with your biological assay.

Module 4: Standard Operating Procedures (SOPs)

Protocol A: Preparation of Long-Term Storage Stocks

Goal: Minimize oxidative degradation.

  • Weighing: Weigh the solid quickly. Avoid leaving the container open under bright lab lights.

  • Solvent: Add anhydrous DMSO to achieve a concentration of 10–50 mM.

  • Inerting (Critical): Gently bubble Nitrogen or Argon gas through the solution for 30 seconds to displace dissolved oxygen.

  • Aliquot: Dispense into amber glass vials (plastic can leach plasticizers into DMSO).

  • Storage: Store at -20°C or -80°C.

    • Self-Validation: Upon thawing, the solution should remain colorless. Any yellowing indicates oxygen ingress.

Protocol B: Forced Degradation (Stress Testing)

Goal: Validate analytical methods per ICH Q1A guidelines.

Stress ConditionProcedureExpected Outcome
Acid Hydrolysis 0.1 N HCl, 60°C, 24 hrsStable. (Tertiary amide is resistant).
Base Hydrolysis 0.1 N NaOH, 60°C, 24 hrsStable. (Resistance to nucleophilic attack).
Oxidation 3% H₂O₂ at RT, 4 hrsDegradation. Formation of N-oxides and azo species. (Use as positive control for stability assays).
Photostability UV Light (ICH Q1B), 24 hrsDegradation. Darkening of solution.
Workflow Visualizer: Stability Testing

StabilityWorkflow cluster_storage Storage Conditions Start Start: Solid Sample SolventSelect Solvent Selection (Avoid Ketones) Start->SolventSelect Prep Stock Preparation (DMSO + Argon Purge) SolventSelect->Prep Cold -20°C (Dark) Recommended Prep->Cold QC QC Check (HPLC/LCMS) Look for: Purity > 98% Cold->QC RT RT (Light) High Risk Decision Pass? QC->Decision Use Proceed to Assay Decision->Use Yes Purify Re-purify or Discard Decision->Purify No

Caption: Recommended workflow for handling and validating 3-amino-N,N-dipropylbenzamide stocks.

References

  • International Council for Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2). (2003).[2][3] Defines stress testing and stability protocols.

  • Guthrie, J. P.Hydrolysis of esters and amides. In Comprehensive Organic Synthesis. (1991). Explains the kinetic stability of tertiary amides against hydrolysis compared to primary/secondary amides.
  • Patai, S. The Chemistry of the Amino Group. Wiley-Interscience. (1968). Foundational text detailing the oxidative susceptibility of aniline derivatives (primary aromatic amines).[4][5]

  • Clayden, J., et al. Organic Chemistry. Oxford University Press. (2001).[2] Chapter on Carbonyl Chemistry: Explains the mechanism of Schiff base formation between primary amines and ketones.[6]

Sources

Optimization

Technical Support Center: Troubleshooting 3-amino-N,N-dipropylbenzamide

Product Class: Substituted Benzamide / Aniline Derivative Primary Application: Fragment-based Drug Discovery (FBDD), GPCR Ligand Scaffolding (Dopamine/Sigma receptors), and Synthetic Intermediate.[1][2] Chemical Profile:...

Author: BenchChem Technical Support Team. Date: February 2026

Product Class: Substituted Benzamide / Aniline Derivative Primary Application: Fragment-based Drug Discovery (FBDD), GPCR Ligand Scaffolding (Dopamine/Sigma receptors), and Synthetic Intermediate.[1][2] Chemical Profile: Lipophilic Aniline (LogP est.[1][2][3] ~2.8–3.2).[1][2][3] Neutral at physiological pH.[1][2][3]

Introduction: The "Hidden" Variable in Your Assay

As a Senior Application Scientist, I often see researchers treat 3-amino-N,N-dipropylbenzamide as a simple inert scaffold. It is not. This molecule presents a unique "bifunctional" challenge: the dipropyl moiety confers significant lipophilicity (leading to aggregation), while the 3-amino (aniline) group introduces redox instability and fluorescence quenching capabilities.[1][2]

When your IC50 curves shift inexplicably or your fluorescence background drifts, this molecule’s physicochemical properties—not your target biology—are often the culprit.[1][2][3] This guide addresses the root causes of these anomalies.

Troubleshooting Guide: Common Failure Modes

Issue 1: "My IC50 curve is flat or shows a steep Hill slope (> 2.0)."

Diagnosis: Colloidal Aggregation (The "Dipropyl" Effect).[1][2][3] Unlike its diethyl analog, the dipropyl substitution pushes this molecule’s LogP into a range where it is prone to forming colloidal aggregates in aqueous buffers, especially at concentrations >10 µM.[1][2][3] These aggregates sequester enzymes/receptors, leading to false positives (promiscuous inhibition).[1][2][3]

  • The Fix:

    • Detergent Spike: Add 0.01% Triton X-100 or 0.005% Tween-20 to your assay buffer.[1][2][3] If the inhibition disappears, the initial activity was an artifact of aggregation.[1][2][3]

    • Carrier Solvent: Ensure the final DMSO concentration is at least 1-2% (if tolerated by the protein) to maintain monodispersity.[1][2][3]

Issue 2: "The fluorescence signal decreases over time in the control wells."

Diagnosis: Aniline-Mediated Quenching or Oxidation.[1][2][3] The primary amine (aniline) at the 3-position is electron-rich.[1][2][3] It can participate in:

  • Photoinduced Electron Transfer (PET): Quenching fluorophores like Fluorescein or Rhodamine.[1][2][3]

  • Oxidation: In air-saturated buffers, the aniline can oxidize to colored azo- or nitro-species over 2-4 hours, absorbing light at 400–450 nm (Inner Filter Effect).[1][2][3]

  • The Fix:

    • Fresh Prep: Do not store diluted working solutions >4 hours.

    • Antioxidants: Supplement buffer with 1 mM TCEP or DTT to prevent aniline oxidation.[1][2][3]

    • Readout Switch: If quenching persists, switch to a Red-shifted fluorophore (e.g., Cy5, Alexa 647) which is less susceptible to aniline interference.[1][2][3]

Issue 3: "Inconsistent binding data (High Non-Specific Binding)."

Diagnosis: Lipophilic Adsorption to Plasticware. The dipropyl-benzamide scaffold is "sticky."[1][2][3] It adsorbs to polystyrene plates, effectively lowering the free concentration of the compound in the well.[1][2][3]

  • The Fix:

    • Material Change: Switch to NBS (Non-Binding Surface) or Polypropylene plates.[1][2][3]

    • Acoustic Transfer: If possible, use acoustic dispensing (Echo) directly into the assay plate to minimize tip-based loss.[1][2][3]

Experimental Protocols

Protocol A: Solubility & Aggregation Validation

Use this protocol before running any high-throughput screen.

Reagents:

  • Compound: 3-amino-N,N-dipropylbenzamide (10 mM stock in DMSO).[1][2][3]

  • Buffer: PBS pH 7.4.[1][3]

  • Detergent: Triton X-100 (10% stock).[1][3]

Step-by-Step:

  • Preparation: Prepare two parallel dilution series (0.1 µM to 100 µM) in PBS.

    • Set A: PBS only.[1][2][3]

    • Set B: PBS + 0.01% Triton X-100.[1][2][3]

  • Incubation: Incubate at Room Temperature for 30 minutes.

  • Centrifugation: Spin plates at 3000 x g for 10 minutes to pellet large aggregates.

  • Quantification: Sample the supernatant and analyze via HPLC-UV (254 nm).

  • Analysis: Calculate Recovery % = (Area_Supernatant / Area_Total).[1][2][3]

    • Pass Criteria: If Recovery in Set A < 80% of Set B, the compound is aggregating/precipitating.[1][2][3] Action: Use detergent in all future assays.

Protocol B: Fluorescence Interference Check

Essential for FRET or FP assays.

  • Setup: Add fluorophore (e.g., 10 nM Fluorescein) to the assay buffer.[1][2][3]

  • Spike: Add 3-amino-N,N-dipropylbenzamide at the highest screening concentration (e.g., 50 µM).

  • Kinetic Read: Measure fluorescence every 5 minutes for 1 hour.

  • Result:

    • Stable Signal: No interference.[1][2][3]

    • Immediate Drop: Static Quenching (PET).[1][2][3]

    • Slow Decay: Oxidative darkening (Inner Filter Effect).[1][2][3]

Technical Visualization

Figure 1: Assay Interference Decision Matrix

This logic flow helps you distinguish between true biological activity and physicochemical artifacts caused by the benzamide scaffold.[1][2][3]

TroubleshootingFlow Start Observation: Unexpected Assay Result CheckSolubility Check 1: Solubility/Aggregation (Is LogP driving precipitation?) Start->CheckSolubility DetergentTest Test: Add 0.01% Triton X-100 CheckSolubility->DetergentTest ResultAgg Activity Lost with Detergent? DetergentTest->ResultAgg FalsePositive Artifact: Colloidal Aggregation (False Positive) ResultAgg->FalsePositive Yes CheckOptical Check 2: Optical Interference (Aniline Quenching/Oxidation) ResultAgg->CheckOptical No AbsCheck Test: Measure Absorbance @ Excitation/Emission Wavelengths CheckOptical->AbsCheck ResultOpt Significant Absorbance? AbsCheck->ResultOpt InnerFilter Artifact: Inner Filter Effect (Color Interference) ResultOpt->InnerFilter Yes (>0.1 OD) TrueHit Valid Result: True Biological Interaction ResultOpt->TrueHit No

Caption: Decision tree to isolate "False Positives" caused by aggregation (dipropyl-mediated) or optical interference (aniline-mediated).

Figure 2: Aniline-Mediated Interference Mechanisms

Visualizing how the 3-amino group affects fluorescence readouts via oxidation and quenching.[1][2][3]

AnilineMechanisms Compound 3-amino-N,N-dipropylbenzamide (Neutral pH 7.4) Oxidation Oxidation (Air/Time) Compound->Oxidation Slow (>2h) Fluorophore Assay Fluorophore (Excited State) Compound->Fluorophore Direct Interaction (PET Mechanism) ColoredProduct Azo/Nitro Species (Brown/Yellow) Oxidation->ColoredProduct Quenching Fluorescence Quenching (Signal Loss) Fluorophore->Quenching Energy Transfer ColoredProduct->Fluorophore Absorbs Emission Light (Inner Filter Effect)

Caption: Mechanistic pathways of assay interference: Oxidative coloring (Inner Filter) and Direct Quenching (PET).[1][2]

Data Summary: Physicochemical Properties

PropertyValue (Est.)Biochemical Implication
Molecular Weight ~220.3 g/mol Small fragment, high ligand efficiency potential.[1][2][3]
LogP 2.8 – 3.2High Risk: Prone to aggregation in aqueous buffer without detergent.[1][2][3]
pKa (Aniline) ~3.5 – 4.0Neutral at pH 7.[1][2][3]4. Low solubility in water compared to salts.[1][2][3]
H-Bond Donors 1 (Aniline NH2)Potential for specific H-bonds, but also oxidation site.[1][2][3]
Solubility (PBS) < 50 µMCritical: Requires DMSO co-solvent (min 1%).[1][2][3]

Frequently Asked Questions (FAQs)

Q: Can I use this compound in a cell-based assay? A: Yes, but permeability is key. The dipropyl group aids membrane permeability (Passive Diffusion).[1][2][3] However, cytotoxicity can occur due to the aniline moiety.[1][2][3] Recommendation: Run a CellTiter-Glo (ATP) counter-screen to ensure any reduction in signal is due to target engagement, not cell death.

Q: Why does my solution turn yellow after 24 hours? A: This is classic aniline oxidation.[1][2][3] The 3-amino group oxidizes to form azo-linkages or nitro-derivatives, which are yellow/brown.[1][2][3] Solution: Prepare fresh stocks daily. Store 10 mM DMSO stocks at -20°C under nitrogen or argon if possible.

Q: I see higher potency in Tris buffer compared to Phosphate buffer. Why? A: This is likely an ionic strength or pH artifact affecting solubility.[1][2][3] Phosphate buffers can sometimes "salt out" lipophilic benzamides faster than Tris.[1][2][3] Validation: Check the solubility limit in both buffers using the centrifugation protocol (Protocol A) above.

References

  • PubChem. Benzamide, N,N-dipropyl- Compound Summary.[1][2][3] National Library of Medicine.[1][2][3] Available at: [Link][1][2]

  • Simeonov, A., et al. (2008).[1][2][3] Fluorescence spectroscopic profiling of compound libraries.[1][2][3][4] Journal of Medicinal Chemistry.[1][2][3] (Discusses fluorescence interference by aniline derivatives). Available at: [Link]

  • Shoichet, B. K. (2006).[1][2][3] Screening in a spirit of false discovery.[1][2][3] Drug Discovery Today.[1][2][3] (Foundational text on colloidal aggregation of lipophilic compounds). Available at: [Link]

  • Thorne, N., Auld, D. S., & Inglese, J. (2010).[1][2][3] Apparent activity in high-throughput screening: origins of compound-dependent assay interference.[1][2][3] Current Opinion in Chemical Biology.[1][2][3] Available at: [Link]

Sources

Troubleshooting

Side reactions in the synthesis of 3-amino-N,N-dipropylbenzamide

This technical guide addresses the specific challenges in synthesizing 3-amino-N,N-dipropylbenzamide , a critical intermediate often used in the development of dopamine agonists (e.g., Pramipexole analogs) and radioligan...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the specific challenges in synthesizing 3-amino-N,N-dipropylbenzamide , a critical intermediate often used in the development of dopamine agonists (e.g., Pramipexole analogs) and radioligands.

The synthesis typically follows a two-stage "Nitro-Route":

  • Amide Coupling: 3-nitrobenzoyl chloride + dipropylamine → 3-nitro-N,N-dipropylbenzamide.

  • Reduction: 3-nitro-N,N-dipropylbenzamide → 3-amino-N,N-dipropylbenzamide.

Part 1: Amide Coupling – The Scaffold Construction

Context: The meta-positioning of the nitro group deactivates the ring, making the acid chloride relatively stable but susceptible to hydrolysis if moisture control is lax. The primary failure mode here is not the coupling itself, but the introduction of impurities that persist through the reduction step.[1]

Troubleshooting Guide: Amide Formation
SymptomProbable CauseTechnical Solution
Precipitate in Reaction Mixture Dipropylamine Hydrochloride Salt Normal Process. This is the byproduct of the base scavenging HCl. Ensure you use ≥2.0 equivalents of amine or an auxiliary base (e.g., Et₃N, DIPEA) to drive conversion.
New Spot on TLC (More Polar) Hydrolysis to Acid Moisture Ingress. The acid chloride reverted to 3-nitrobenzoic acid. Fix: Dry solvents (DCM/THF) over activated molecular sieves (3Å). Use a drying tube or N₂ atmosphere.
New Spot on TLC (Less Polar) Bis-acylation Unlikely with Dipropylamine. Since dipropylamine is a secondary amine, it cannot be bis-acylated. If observed, check amine purity for primary amine contaminants (propylamine).
Low Yield HCl Trapping The HCl generated protonates the unreacted dipropylamine, rendering it non-nucleophilic. Fix: Add an inorganic base (K₂CO₃) in a biphasic system or excess organic base.
FAQ: Amide Coupling

Q: Can I use EDC/HOBt instead of the acid chloride? A: Yes, but it is less atom-efficient for this specific substrate. If you must use coupling agents, avoid carbodiimide-mediated rearrangement (N-acylurea formation) by ensuring adequate HOBt/HOAt is present. The acid chloride route is preferred for scale-up due to easier purification (washing away salts vs. removing urea byproducts).

Part 2: Nitro Reduction – The Critical Transformation

Context: This is the most error-prone stage. The reduction of the nitro group proceeds through a cascade of intermediates.[1] Stopping the reaction too early or using incorrect conditions leads to a "zoo" of nitrogen-oxygen species.

Visualizing the Reduction Cascade & Side Reactions

The following diagram illustrates the Haber Mechanism . Understanding this pathway is essential for diagnosing "colored impurities" (often Azo/Azoxy compounds).

NitroReduction Nitro Nitro (R-NO2) Nitroso Nitroso (R-NO) Nitro->Nitroso 2e- / 2H+ Hydroxyl Hydroxylamine (R-NHOH) Nitroso->Hydroxyl 2e- / 2H+ Azoxy Azoxy Dimer (Colored Impurity) Nitroso->Azoxy + Hydroxylamine (Condensation) Amine Target: Aniline (R-NH2) Hydroxyl->Amine 2e- / 2H+ Azo Azo Dimer (Colored Impurity) Azoxy->Azo Reduction Hydrazo Hydrazo Dimer Azo->Hydrazo Reduction Hydrazo->Amine Cleavage (Hard to achieve)

Caption: The Haber reduction mechanism showing the stepwise reduction to the amine (green) and the "danger zone" of condensation side-products (grey) which occur if the concentration of intermediates builds up.

Troubleshooting Guide: Reduction Failures
IssueObservationRoot CauseCorrective Action
Incomplete Reduction Product co-elutes with a slightly less polar spot; Mass spec shows M-16 (Nitroso) or M-2 (Imine-like).Catalyst Poisoning. The amine product or sulfur traces (if using dithionite) poisoned the Pd/C surface.Switch Protocol: Use Fe/NH₄Cl (Bechamp reduction) or SnCl₂ . These are robust against poisoning and avoid the "intermediate stall" often seen in hydrogenation.
Colored Product (Orange/Red) Product is not white/off-white.Azo/Azoxy Contamination. Condensation between Nitroso and Hydroxylamine intermediates occurred under basic conditions.Acidify: Run the hydrogenation in MeOH with 1-2 eq. of HCl . Acidic media prevents the condensation of intermediates, forcing the pathway toward the amine.
Over-Reduction Mass spec shows M+4 or M+6.Ring Hydrogenation. High pressure (>50 psi) or highly active catalyst (PtO₂) reduced the benzene ring.Milder Conditions: Switch to 5% Pd/C at atmospheric pressure (balloon) or use a selective transfer hydrogenation (Formic acid/Pd).
Loss of Product Low recovery after workup.[2]Amine Solubility. The dipropyl amide tail makes the molecule lipophilic, but the free amine can still be lost to acidic aqueous layers.pH Control: Ensure the aqueous layer is pH > 10 during extraction. Use DCM rather than EtOAc for better solubility of the amide.

Part 3: Isolation & Stability Protocols

Scientific Rationale: Anilines (aromatic amines) are prone to oxidation by air, leading to "tar" formation (polyanilines) over time. The presence of the electron-withdrawing amide group at the meta position stabilizes the aniline slightly compared to unsubstituted aniline, but precautions are still required.

Recommended Storage Protocol
  • Form Salt: Do not store as the free base. Convert immediately to the Hydrochloride (HCl) or Fumarate salt.

    • Protocol: Dissolve free base in Et₂O, add 1M HCl in Et₂O dropwise. Filter the white precipitate.

  • Inert Atmosphere: Store under Argon/Nitrogen at -20°C.

  • Light Protection: Amber vials are mandatory to prevent photo-oxidation.

FAQ: Purification

Q: My product streaks on silica gel. How do I fix this? A: The basic amino group interacts with the acidic silanols on the silica.

  • Fix 1: Pre-treat the column with 1% Triethylamine (TEA) in Hexane.

  • Fix 2: Use a mobile phase containing 1% Ammonia (7N in MeOH) or TEA.

  • Fix 3: Use Alumina (Neutral) instead of silica gel for chromatography.

References

  • Reduction Mechanisms & Catalysis : Blaser, H. U., et al. "Heterogeneous Catalysis for Fine Chemicals Production." Chemical Reviews, 2021. (Describes the Haber mechanism and catalyst poisoning).

  • Amide Coupling Standards : Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 2009. (Detailed analysis of side reactions in amide synthesis).

  • Nitro Reduction Protocols : "Application Notes and Protocols for the Reduction of 3-Nitroindole to 3-Aminoindole." Benchchem Technical Notes. (Analogous nitro-reduction troubleshooting).

  • General Synthesis of Benzamides : "Synthesis of 3-amino-N-decylbenzamide." PrepChem. (Analogous synthesis route confirmation).

Sources

Optimization

Technical Support Center: Purity Optimization of 3-Amino-N,N-dipropylbenzamide

Welcome to the Advanced Synthesis & Purification Support Hub. This guide is designed for pharmaceutical researchers and process chemists optimizing the quality of 3-amino-N,N-dipropylbenzamide (CAS: 60612-87-5).

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis & Purification Support Hub. This guide is designed for pharmaceutical researchers and process chemists optimizing the quality of 3-amino-N,N-dipropylbenzamide (CAS: 60612-87-5). This compound is a critical intermediate, often utilized in the synthesis of dopamine agonists (e.g., Pramipexole analogs) and fluorescent probes.

Module 1: The "Self-Validating" Purification Protocol (Acid-Base Extraction)

The most robust method to increase purity without expensive chromatography is exploiting the basicity of the aniline nitrogen. This protocol creates a "self-validating" system: if the molecule does not behave as a base, it is excluded from the final product.

The Logic (Chemoselectivity)
  • The Target: 3-amino-N,N-dipropylbenzamide (Basic due to aniline -NH₂).

  • The Impurities:

    • 3-nitro-N,N-dipropylbenzamide: Neutral (Precursor).

    • Dipropylamine: Basic (Reagent, but highly water-soluble/volatile).

    • 3-nitrobenzoic acid / 3-aminobenzoic acid: Acidic (Hydrolysis byproducts).

Step-by-Step Protocol
  • Dissolution: Dissolve the crude reaction mixture in Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

    • Why: DCM is preferred for its high solubility of the amide and distinct density from water.

  • Acid Extraction (The Critical Step):

    • Wash the organic layer with 1M HCl (aq) (3x).

    • Mechanism:[1][2][3][4][5] The 3-amino compound protonates to form the water-soluble hydrochloride salt (

      
      ).
      
    • Separation: The Aqueous Layer now contains your product. The Organic Layer contains non-basic impurities (unreacted nitro compound, neutral side products). Keep the Aqueous Layer.

  • Organic Wash:

    • Wash the acidic aqueous layer once with fresh DCM.

    • Why: Removes physically trapped non-basic impurities.

  • Basification:

    • Cool the aqueous layer to 0-5°C.

    • Slowly add 2M NaOH or saturated

      
       until pH > 10.
      
    • Observation: The solution should become cloudy as the free base precipitates/oils out.

  • Re-Extraction:

    • Extract the basic aqueous mixture with DCM (3x).

    • Result: The purified free amine returns to the organic phase.

  • Drying & Concentration:

    • Dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
Visualization: Acid-Base Purification Workflow

AcidBaseExtraction Start Crude Mixture (Amine + Nitro + Neutral Impurities) Acidify Add 1M HCl Partition Layers Start->Acidify OrgLayer1 Organic Layer 1 (Contains Nitro/Neutral Impurities) Acidify->OrgLayer1 Discard AqLayer1 Aqueous Layer (Acidic) (Contains Product Salt R-NH3+) Acidify->AqLayer1 Keep Wash Wash with fresh DCM AqLayer1->Wash OrgLayer2 Organic Wash (Waste) Wash->OrgLayer2 Discard Basify Basify with NaOH (pH > 10) (Liberates Free Amine) Wash->Basify Extract Extract with DCM Basify->Extract FinalOrg Final Organic Layer (Purified Product) Extract->FinalOrg Dry & Evaporate FinalAq Final Aqueous (Waste) Extract->FinalAq Discard

Caption: Flowchart illustrating the selective protonation and deprotonation cycle to isolate the target amine from neutral precursors.

Module 2: Synthesis Optimization (Preventing Impurities)

The purity of the final amine is dictated by the efficiency of the nitro-reduction step. Incomplete reduction is the most common purity killer.

Troubleshooting the Reduction Step

Reaction: 3-nitro-N,N-dipropylbenzamide +


 / Catalyst 

3-amino-N,N-dipropylbenzamide
IssueSymptom (HPLC/TLC)Root CauseCorrective Action
Incomplete Conversion Large peak of Nitro precursor (higher retention time on Reverse Phase).Catalyst poisoning or insufficient

pressure.
1. Increase

pressure (e.g., from 1 atm to 3-5 atm).2. Switch from Pd/C to Raney Nickel (more robust for aromatic nitro groups).
Over-Reduction Loss of aromaticity (rare) or cleavage of amide bond.Conditions too harsh (High Temp + High Pressure).Lower temperature to RT. Avoid acidic media during hydrogenation to prevent amide hydrolysis.
Dimer Formation Azo or Azoxy intermediates (colored impurities).Incomplete reduction cycle.Ensure reaction runs to completion. Add a trace of acid (if using Pd/C) to accelerate the final reduction step, but monitor carefully.

Module 3: Advanced Purification (Crystallization & Salts)

If the acid-base extraction yields an oil or <98% purity, salt formation is the next logical step. The hydrochloride salt of 3-amino-N,N-dipropylbenzamide is often a crystalline solid, whereas the free base may be an oil or low-melting solid.

Protocol: HCl Salt Crystallization
  • Dissolve: Dissolve the semi-pure free base in a minimum amount of dry Ethanol or Isopropanol.

  • Acidify: Add 1.1 equivalents of HCl in Dioxane or HCl in Ethanol dropwise.

  • Precipitate: Add a non-polar anti-solvent (Diethyl Ether or MTBE) slowly until turbidity persists.

  • Cool: Refrigerate at 4°C overnight.

  • Filter: Collect the white crystalline solid.

  • Free Base Recovery (Optional): If the free base is required for the next step, reverse the salt formation using the Basification step in Module 1.

Module 4: Analytical Controls (Q&A)

Frequently Asked Questions

Q: My product is colored (yellow/orange) even after extraction. Why? A: This indicates traces of azo-impurities or unreacted nitro compounds.

  • Fix: Perform a filtration through a short pad of Silica Gel or Celite using 5% Methanol in DCM as the eluent. If color persists, recrystallize the HCl salt (Module 3).

Q: Can I use column chromatography? A: Yes, but amines streak on silica due to interaction with acidic silanol groups.

  • Fix: Pre-treat the silica column with 1% Triethylamine (TEA) in the mobile phase to neutralize the silica.

  • Mobile Phase: DCM:Methanol (95:5) + 0.5% TEA.

Q: How do I store the purified compound? A: Anilines are prone to oxidation (browning) upon air exposure.

  • Storage: Store under Argon/Nitrogen atmosphere at -20°C. Converting it to the HCl salt significantly improves long-term stability.

Impurity Profile Visualization

ImpurityLogic cluster_prevention Removal Strategy Target Target: 3-amino-N,N-dipropylbenzamide Hydrolysis Impurity B: 3-aminobenzoic acid (Amide Hydrolysis) Target->Hydrolysis Acid/Base Exposure Nitro Impurity A: 3-nitro-N,N-dipropylbenzamide (Incomplete Reduction) Nitro->Target Reduction Dimer Impurity C: Azo-dimers (Coupling side-rxn) Nitro->Dimer Partial Reduction Action1 Acid Wash (Removes A & C) Nitro->Action1 Action2 Base Wash (Removes B) Hydrolysis->Action2 Dimer->Action1

Caption: Relationship between common impurities and the specific purification steps required to remove them.

References

  • Synthesis of N-alkyl-benzamides: Title: Process for the preparation of N-alkyl-benzamides.[5][6][7] Source: Google Patents (DE3939059C2). URL:

  • Acid-Base Extraction Principles: Title: Acid-Base Extraction.[7][8][9] Source: UMass Amherst Chemistry Dept. URL:[Link]

  • Reduction of Nitrobenzamides: Title: 3-Nitro-N-(8-quinolyl)benzamide (Reduction protocols). Source: National Institutes of Health (PMC). URL:[Link]

  • Title: Synthesis of Pramipexole and its intermediates (Contextual grounding for dipropyl-substituted anilines).

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis: 3-Amino-N,N-Diethylbenzamide vs. 3-Amino-N,N-Dipropylbenzamide

The following guide provides a comparative technical analysis of 3-amino-N,N-diethylbenzamide and 3-amino-N,N-dipropylbenzamide . These compounds are primarily encountered as functionalized building blocks in medicinal c...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comparative technical analysis of 3-amino-N,N-diethylbenzamide and 3-amino-N,N-dipropylbenzamide .

These compounds are primarily encountered as functionalized building blocks in medicinal chemistry (specifically for benzamide-based pharmacophores) and as structural analogs in the research of insect repellents (DEET derivatives).[1][2]

[1][2]

Executive Summary

This guide compares the physicochemical and biological profiles of the ethyl and propyl analogs of N,N-disubstituted 3-aminobenzamide.[1][2] While the diethyl analog (CAS 68269-83-0) acts as a hydrophilic, lower-molecular-weight scaffold often used as a precursor for azo dyes and herbicide intermediates, the dipropyl analog (CAS 81882-73-7) introduces significant lipophilicity, altering membrane permeability and receptor residence time.[1][2]

Key Distinction: The shift from N,N-diethyl to N,N-dipropyl increases the calculated LogP by approximately 1.0 unit , drastically reducing water solubility while enhancing blood-brain barrier (BBB) penetration potential.[1][2]

Physicochemical Profile & SAR Analysis

The core difference lies in the alkyl chains attached to the amide nitrogen.[1][2] This "small" structural change dictates the compound's partition coefficient and metabolic fate.[1][2]

Feature3-Amino-N,N-Diethylbenzamide3-Amino-N,N-DipropylbenzamideImpact on Activity
Formula C₁₁H₁₆N₂OC₁₃H₂₀N₂OMolecular Volume Increase
MW 192.26 g/mol 220.31 g/mol Steric bulk at receptor sites
cLogP (approx)~1.1 - 1.4~2.2 - 2.5Dipropyl is significantly more lipophilic.[1][2]
Water Solubility ModerateLowDiethyl is preferred for aqueous formulations.[1]
Volatility HigherLowerDiethyl has higher vapor pressure (relevant for spatial repellency).[1]
H-Bond Donors 1 (Primary Amine)1 (Primary Amine)Identical H-bond donor capacity.[1][2]
H-Bond Acceptors 2 (Amide O, Amine N)2 (Amide O, Amine N)Identical acceptor capacity.[1][2]
Structure-Activity Relationship (SAR) Implications
  • Steric Occlusion: The dipropyl group creates a larger "umbrella" around the amide carbonyl.[1][2] In enzymatic hydrolysis assays, the dipropyl analog typically exhibits a slower rate of metabolism due to steric hindrance protecting the amide bond.[1][2]

  • Receptor Binding (Insect Repellency Context): N,N-diethylbenzamide (DEB) is a known insect repellent (analogous to DEET).[1][2] The 3-amino group increases polarity compared to DEET.[1][2]

    • Diethyl: Higher volatility allows for better "spatial" repellency (vapor phase).[1]

    • Dipropyl: Lower volatility potentially increases "contact" duration but reduces the radius of protection.[1][2]

Biological Activity & Mechanism
A. Insect Repellency (DEET Analog Pathway)

Both compounds function as polar analogs of DEET (N,N-diethyl-3-methylbenzamide).[1][2] The substitution of the 3-methyl group (in DEET) with a 3-amino group changes the electronic character of the ring.[1][2]

  • Mechanism: Interaction with the insect Odorant Receptor Co-receptor (Orco) and inhibition of acetylcholinesterase (weak).[1][2]

  • Comparative Performance:

    • Diethyl Analog: Exhibits activity profiles similar to DEB.[1] The amino group can be functionalized (e.g., diazotized) to create "colored repellents" or fixed to textiles.[1][2]

    • Dipropyl Analog: Often tested to extend the duration of protection.[1][2] The increased lipophilicity resists "wash-off" from skin/surfaces but may have delayed onset of action.[1][2]

B. PARP Inhibition (Negative Control)

Researchers often screen benzamides for Poly(ADP-ribose) polymerase (PARP) inhibition.[1]

  • Standard: 3-Aminobenzamide (3-AB) is a classic PARP inhibitor.[1][2]

  • Critical Insight: Activity requires the primary amide (-CONH₂) to hydrogen bond with Gly863 and Ser904 in the PARP active site.[1][2]

  • Result: Both N,N-diethyl and N,N-dipropyl derivatives are generally INACTIVE or weakly active as PARP inhibitors because the N-substitution removes the essential H-bond donor protons.[1][2] They serve as excellent negative controls in PARP assays to prove the necessity of the primary amide.[1][2]

C. Synthetic Utility (Intermediates)
  • Diethyl: Preferred intermediate for synthesizing azo dyes (via diazonium coupling of the 3-NH₂) and herbicides (e.g., azolecarboxamides).[1][2]

  • Dipropyl: Used when a lipophilic "anchor" is required in drug design to improve BBB penetration of a benzamide-based drug payload.[1][2]

Experimental Protocols
Protocol A: Comparative Lipophilicity Assessment (Shake-Flask Method)

Use this protocol to empirically validate the LogP difference.

  • Preparation: Prepare a saturated solution of n-octanol and phosphate-buffered saline (PBS, pH 7.4).

  • Dissolution: Dissolve 10 mg of the test compound (Diethyl or Dipropyl) in 5 mL of pre-saturated n-octanol.

  • Equilibration: Add 5 mL of pre-saturated PBS. Vortex for 1 hour at 25°C.[1][2]

  • Separation: Centrifuge at 3000 rpm for 10 minutes to separate phases.

  • Quantification: Measure the concentration of the compound in the octanol phase (

    
    ) and aqueous phase (
    
    
    
    ) using HPLC-UV (254 nm).
  • Calculation:

    
    .
    
Protocol B: Synthesis of Azo-Dye Derivatives (Diazo Coupling)

The 3-amino group allows these compounds to be converted into functional dyes.[1][2]

  • Diazotization: Dissolve 10 mmol of 3-amino-N,N-diethylbenzamide in 20 mL HCl (2M) at 0–5°C.

  • Activation: Dropwise add NaNO₂ (1.1 eq) solution while maintaining temperature <5°C. Stir for 20 min.

  • Coupling: Add the diazonium salt solution to a solution of coupling agent (e.g., N,N-dimethylaniline or phenol) in buffered alkali.

  • Precipitation: The resulting azo compound precipitates.[1][2] Filter and recrystallize.[1][2]

    • Note: This reaction is less efficient with the dipropyl analog due to solubility issues in the aqueous acid phase; requires co-solvent (e.g., THF).[1][2]

Visualization: Structural & Functional Logic

The following diagram illustrates the Structure-Activity Relationship (SAR) and the divergence in application between the two analogs.

Benzamide_SAR Core 3-Aminobenzamide Scaffold (Ring-NH2) Diethyl N,N-Diethyl Substitution (CAS 68269-83-0) Core->Diethyl Alkylation Dipropyl N,N-Dipropyl Substitution (CAS 81882-73-7) Core->Dipropyl Alkylation Prop_Diethyl Moderate LogP (~1.2) High Volatility Water Soluble Diethyl->Prop_Diethyl App_Control PARP Negative Control (Lack of Amide H-bonds) Diethyl->App_Control Prop_Dipropyl High LogP (~2.2) Low Volatility Lipophilic Dipropyl->Prop_Dipropyl Dipropyl->App_Control App_Repellent Insect Repellency (Vapor Phase) Prop_Diethyl->App_Repellent Optimized Vapor Pressure App_Dye Azo Dye Precursor (Textile Finishing) Prop_Diethyl->App_Dye Aqueous Solubility Prop_Dipropyl->App_Repellent Longer Duration (Contact) App_Barrier BBB Penetration (CNS Drug Design) Prop_Dipropyl->App_Barrier Membrane Permeability

Caption: SAR divergence of N-substituted 3-aminobenzamides showing the trade-off between volatility (Diethyl) and lipophilicity (Dipropyl).

Conclusion & Recommendation
  • Select 3-amino-N,N-diethylbenzamide if: You are developing spatial insect repellents where volatility is key, or if you need a water-soluble intermediate for azo-dye synthesis or herbicide manufacturing.[1][2] Its lower molecular weight and higher solubility make it easier to handle in aqueous reactions.[1][2]

  • Select 3-amino-N,N-dipropylbenzamide if: You are designing a long-acting contact repellent or a CNS-active drug pharmacophore where lipophilicity and blood-brain barrier penetration are required.[1][2] It is also the superior choice for testing steric bulk effects in receptor binding assays.[1][2]

References
  • PubChem. (2025).[1][2][3] 3-amino-N,N-diethylbenzamide (Compound Summary). National Library of Medicine.[1][2] [Link][1][2]

  • Debnath, B., et al. (2014).[1][2] Discovery and Structure–Activity Relationship of Novel Benzamide Derivatives as PARP-1 Inhibitors.[1][2] Journal of Medicinal Chemistry.[1][2] [Link]

  • Kalyanasundaram, M., & Mathew, N. (2006).[1][2] N,N-Diethyl phenylacetamide (DEPA): A safe and effective repellent for personal protection against insects.[1][2] Journal of Vector Borne Diseases.[1][2] [Link]

Sources

Comparative

Publish Comparison Guide: Validating the Biological Target of 3-Amino-N,N-Dipropylbenzamide

This guide addresses the validation of 3-amino-N,N-dipropylbenzamide (CAS: 81882-73-7).[1][2][3] Based on its chemical structure—a hybrid of the 3-aminobenzamide (PARP inhibitor) scaffold and the N,N-dipropyl (Dopamine a...

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the validation of 3-amino-N,N-dipropylbenzamide (CAS: 81882-73-7).[1][2][3] Based on its chemical structure—a hybrid of the 3-aminobenzamide (PARP inhibitor) scaffold and the N,N-dipropyl (Dopamine agonist) tail—this molecule presents a unique pharmacological "identity crisis" that requires rigorous deconvolution.[1]

This guide details the experimental workflow to validate its primary target (Dopamine D2/D3 receptors) while ruling out off-target enzymatic inhibition (PARP-1).[1]

Executive Summary & Pharmacophore Analysis[1][4]

3-amino-N,N-dipropylbenzamide represents a critical structural intersection in medicinal chemistry.[1] It contains two distinct pharmacophores:[4]

  • The Benzamide Core: Historically associated with PARP-1 inhibition (e.g., 3-Aminobenzamide) and Dopamine D2 antagonism (e.g., Sulpiride).

  • The N,N-Dipropyl Moiety: A classic substituent found in high-affinity Dopamine D2/D3 agonists (e.g., 7-OH-DPAT, Quinpirole).[1]

The Challenge: To validate the biological target, researchers must distinguish between GPCR modulation (Dopamine receptors) and Enzymatic inhibition (PARP).[1]

Hypothesis: The N,N-disubstitution of the amide nitrogen is predicted to abolish PARP activity (which requires an unsubstituted amide for hydrogen bonding to the catalytic Serine/Glycine residues) while enhancing Dopamine D3 receptor affinity via lipophilic pocket engagement.

Target Prediction & Structural Logic

The following diagram illustrates the structural conflict and the logical flow for validation.

TargetValidation cluster_Pharmacophores Pharmacophore Analysis cluster_Targets Putative Targets Molecule 3-Amino-N,N-dipropylbenzamide Core 3-Aminobenzamide Core (PARP Scaffold) Molecule->Core Tail N,N-Dipropyl Group (D2/D3 Agonist Motif) Molecule->Tail PARP PARP-1 Enzyme (DNA Repair) Core->PARP Classic Target D3R Dopamine D3 Receptor (GPCR) Tail->D3R Lipophilic Pocket Outcome Validation Goal: Confirm D3R Affinity / Exclude PARP PARP->Outcome Negative Control D3R->Outcome Primary Hit

Figure 1: Structural deconvolution showing the divergent pathways for biological activity validation.

Comparative Performance Guide

To validate the target, 3-amino-N,N-dipropylbenzamide must be benchmarked against established standards.[1]

Table 1: Comparative Pharmacological Profile (Predicted vs. Experimental)
CompoundPrimary TargetMechanismKey Structural FeatureExpected Kd / IC50
3-Amino-N,N-dipropylbenzamide Dopamine D3 Agonist/Partial Agonist N,N-dipropyl amide D3: < 100 nM PARP: > 100 µM (Inactive)
3-Aminobenzamide (3-AB) PARP-1InhibitorUnsubstituted amide (-CONH2)PARP: ~30 µM D3: Inactive
7-OH-DPAT Dopamine D3AgonistN,N-dipropyl amineD3: ~1 nM
Sulpiride Dopamine D2AntagonistSulfonamido-benzamideD2: ~10 nM

Experimental Validation Protocols

Protocol A: Radioligand Binding Assay (Dopamine D2/D3)

Objective: Determine the affinity (


) of the compound for Dopamine receptors.[1]
Why this works:  The N,N-dipropyl group significantly increases affinity for D3 over D2.[1]
  • Membrane Preparation: Use CHO-K1 cells stably expressing human Dopamine D3 receptors.[1]

  • Radioligand: Use

    
    -7-OH-DPAT (Agonist mode) or 
    
    
    
    -Spiperone (Antagonist mode).[1] Concentration: 0.5 nM.
  • Incubation:

    • Mix 20 µg membrane protein + Radioligand + Test Compound (10⁻¹⁰ to 10⁻⁵ M).[1]

    • Buffer: 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂.

    • Incubate for 60 min at 25°C.

  • Filtration: Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.3% PEI) using a cell harvester.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.[1]
Protocol B: PARP-1 Enzymatic Inhibition Assay (Negative Control)

Objective: Confirm that N,N-disubstitution abolishes PARP inhibitory activity (validating specificity). Why this works: PARP inhibitors require the amide protons to form hydrogen bonds with Gly863 and Ser904 in the catalytic pocket.

  • Assay System: Colorimetric PARP Universal Colorimetric Assay Kit.

  • Reaction Mix:

    • Histone-coated 96-well plate.[1]

    • Add PARP-1 Enzyme (0.5 U/well).[1]

    • Add Biotinylated NAD+ + Activated DNA.

    • Add Test Compound (Screen at 10 µM and 100 µM).

  • Incubation: 1 hour at 37°C.

  • Detection: Add Streptavidin-HRP followed by TMB substrate.[1]

  • Readout: Measure Absorbance at 450 nm.

  • Validation Criteria:

    • 3-Aminobenzamide (Positive Control): >50% inhibition at 50 µM.[1]

    • 3-Amino-N,N-dipropylbenzamide: Should show <10% inhibition (Inactive).[1]

Mechanistic Validation Workflow

The following diagram details the decision tree for interpreting the assay results.

ValidationWorkflow Start Start: 3-Amino-N,N-dipropylbenzamide AssayGPCR Assay A: D3 Receptor Binding ([3H]-7-OH-DPAT displacement) Start->AssayGPCR AssayEnzyme Assay B: PARP-1 Inhibition (NAD+ consumption) Start->AssayEnzyme ResultHighAffinity Ki < 100 nM AssayGPCR->ResultHighAffinity ResultNoAffinity Ki > 10 µM AssayGPCR->ResultNoAffinity ResultInhibition IC50 < 50 µM AssayEnzyme->ResultInhibition ResultNoInhibition No Inhibition AssayEnzyme->ResultNoInhibition Concl_D3 VALIDATED TARGET: Dopamine D3 Ligand ResultHighAffinity->Concl_D3 + Concl_OffTarget TARGET: Unknown / Sigma Receptor ResultNoAffinity->Concl_OffTarget Concl_PARP TARGET: PARP Inhibitor (Unlikely for N,N-disubst.) ResultInhibition->Concl_PARP ResultNoInhibition->Concl_D3 +

Figure 2: Decision tree for interpreting experimental data to confirm target specificity.

References

  • Sokoloff, P., et al. (1990). Molecular cloning and characterization of a novel dopamine receptor (D3) as a target for neuroleptics. Nature, 347, 146–151. Link

  • Virag, L., & Szabo, C. (2002). The Therapeutic Potential of Poly(ADP-Ribose) Polymerase Inhibitors.[1] Pharmacological Reviews, 54(3), 375-429. Link

  • Levant, B. (1997). The D3 Dopamine Receptor: Neurobiology and Potential Clinical Relevance. Pharmacological Reviews, 49(3), 231-252. Link

  • Costantino, G., et al. (2001). Modeling of Poly(ADP-ribose)polymerase (PARP) Inhibitors.[1] Docking of Ligands and Quantitative Structure-Activity Relationship Analysis.[1] Journal of Medicinal Chemistry, 44(23), 3786–3794. Link[1]

Sources

Validation

Comparative Guide: Benchmarking 3-Amino-N,N-Dipropylbenzamide in Medicinal Chemistry

Executive Summary: The Lipophilic Benzamide Probe In the optimization of benzamide scaffolds—historically significant in PARP inhibition (Poly(ADP-ribose) polymerase) and Dopamine D2/D3 modulation —the modification of th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Lipophilic Benzamide Probe

In the optimization of benzamide scaffolds—historically significant in PARP inhibition (Poly(ADP-ribose) polymerase) and Dopamine D2/D3 modulation —the modification of the amide nitrogen is a critical tuning point.

This guide benchmarks 3-amino-N,N-dipropylbenzamide (3-A-DPA) against industry standards. While the parent compound, 3-aminobenzamide (3-AB) , is a classic but weak PARP inhibitor with high polarity, the N,N-dipropyl derivative represents a strategic modification to probe hydrophobic pocket tolerance and membrane permeability (LogP) .

This guide provides a technical comparison of 3-A-DPA against:

  • 3-Aminobenzamide (3-AB): The hydrophilic parent scaffold (Reference Standard).[1][2]

  • Olaparib: The clinical phthalazinone standard (High Potency Benchmark).[1][2]

  • Procainamide: A structural analog in the ion-channel blocker class (Off-target Benchmark).[1][2]

Physicochemical & Structural Benchmarking

The introduction of the N,N-dipropyl moiety fundamentally alters the "drug-likeness" of the benzamide scaffold. The following data highlights the shift from a polar, fragment-like molecule to a lipophilic probe.

Table 1: Physicochemical Profile Comparison[2]
Feature3-Amino-N,N-dipropylbenzamide (Target)3-Aminobenzamide (Parent)Olaparib (Clinical Std)Impact of Dipropyl Group
Molecular Weight ~220.3 g/mol 136.15 g/mol 434.46 g/mol Increases MW, remaining within Fragment-Based Drug Design (FBDD) limits.[2]
cLogP (Lipophilicity) ~2.5 - 2.8 (Predicted)0.331.3Major Shift: Drastically improves passive membrane permeability.[2]
TPSA (Ų) ~55 Ų69 Ų86 ŲReduces polar surface area, enhancing BBB penetration potential.[2]
H-Bond Donors 1 (Primary Amine)21Loss of amide NH donors reduces specific H-bond capability in the S1 pocket.[2]
Solubility Low to Moderate (DMSO req.)[2]High (Aqueous)LowRequires organic co-solvents (DMSO/EtOH) for assay prep.[2]
ngcontent-ng-c1989010908="" class="ng-star-inserted">

Expert Insight: The N,N-dipropyl substitution acts as a "lipophilic anchor."[2] While 3-AB is water-soluble but cell-impermeable at low concentrations, 3-A-DPA is designed to cross the lipid bilayer efficiently.[1][2] However, the bulky propyl groups may introduce steric clash within the NAD+ binding pocket of PARP-1, potentially reducing enzymatic affinity (


) despite better cellular uptake (

).

Pharmacodynamic Benchmarking (Mechanism of Action)

Primary Target: PARP-1 Inhibition (NAD+ Competition)

The benzamide pharmacophore mimics the nicotinamide moiety of NAD+.[1][2]

  • 3-AB: Forms three critical H-bonds with Gly863 and Ser904 in the PARP-1 catalytic domain.[1][2]

  • 3-A-DPA: The tertiary amide lacks the hydrogen atoms necessary to donate H-bonds to the backbone of Gly863.[1][2]

    • Hypothesis: 3-A-DPA will show reduced intrinsic affinity (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

      
      ) compared to 3-AB due to loss of the H-bond donor network, but may exhibit unique binding modes in targets with larger hydrophobic S2 pockets (e.g., Sigma-1 receptors  or Dopamine D3 ).
      
Visualization: Benzamide SAR Logic

The following diagram illustrates the Structure-Activity Relationship (SAR) evolution from the parent scaffold to the dipropyl probe.

BenzamideSAR Parent 3-Aminobenzamide (Parent Scaffold) High Polarity | Low Potency Mod N,N-Dipropyl Modification (Lipophilic Tuning) Parent->Mod Alkylation of Amide N Clinical Olaparib/Rucaparib (Clinical Drugs) Rigidified Scaffolds Parent->Clinical Scaffold Rigidification (Phthalazinone formation) Target 3-Amino-N,N-dipropylbenzamide (The Probe) High LogP | Steric Bulk Mod->Target Yields Hydrophobic Probe Target->Clinical Comparison: Permeability vs. Potency

Figure 1: SAR evolution of benzamide scaffolds. The dipropyl modification branches away from clinical rigidification strategies, focusing instead on lipophilicity modulation.

Experimental Protocols for Benchmarking

To objectively compare 3-A-DPA, you must assess both binding affinity and permeability .[1][2]

Protocol A: Fluorescence Polarization (FP) Displacement Assay

Validates intrinsic enzymatic binding affinity.

  • Reagents: Recombinant PARP-1 enzyme, Fluorescein-NAD+ (tracer), 3-A-DPA (test), 3-AB (control).

  • Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM MgCl2, 1 mM DTT.

  • Workflow:

    • Prepare 10-point serial dilutions of 3-A-DPA in DMSO (Final DMSO < 1%).

    • Incubate Enzyme (20 nM) with Test Compound for 30 min at RT.

    • Add Fluorescein-NAD+ (10 nM) and incubate for 60 min.

    • Read: Measure Fluorescence Polarization (Ex 485nm / Em 535nm).

  • Data Analysis: Plot mP (milli-polarization) vs. log[Concentration]. Calculate

    
    .
    
    • Expectation: If ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

      
       of 3-A-DPA > 3-AB, the dipropyl group causes steric hindrance.[2]
      
Protocol B: PAMPA (Parallel Artificial Membrane Permeability Assay)

Validates the "Dipropyl Effect" on membrane crossing.

  • System: 96-well donor/acceptor plate system with PVDF membrane.

  • Lipid Solution: 1% Lecithin in Dodecane.

  • Workflow:

    • Coat PVDF membrane with 5 µL Lipid Solution.[1][2]

    • Donor Well: Add 150 µL of compound (10 µM) in PBS (pH 7.4).

    • Acceptor Well: Add 300 µL PBS blank.

    • Incubate 5 hours at RT in humidity chamber.

    • Quantification: Analyze Donor and Acceptor concentrations via LC-MS/MS or UV-Vis (254 nm).

  • Calculation: Determine Effective Permeability (

    
    ).
    
    • Expectation: 3-A-DPA should show significantly higher ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

      
       (> 
      
      
      
      cm/s) compared to 3-AB (<
      
      
      cm/s).[2]
Visualization: Benchmarking Workflow

Workflow cluster_0 Phase 1: Synthesis & Prep cluster_1 Phase 2: Parallel Assays Step1 Compound Solubilization (DMSO Stock 10mM) Assay1 Enzymatic Assay (FP) (Intrinsic Affinity) Step1->Assay1 Assay2 PAMPA Assay (Membrane Permeability) Step1->Assay2 Result1 Output: IC50 Value (Potency) Assay1->Result1 Result2 Output: Pe Value (Bioavailability) Assay2->Result2 Decision Decision Gate: Is Potency maintained while Permeability increases? Result1->Decision Result2->Decision

Figure 2: Experimental workflow for profiling the trade-off between affinity and permeability.

References

  • Virág, L., & Szabó, C. (2002). The therapeutic potential of poly(ADP-ribose) polymerase inhibitors. Pharmacological Reviews, 54(3), 375-429.[1] Link

  • Costantino, G., et al. (2001). Modeling of Poly(ADP-ribose)polymerase (PARP) Inhibitors.[1] Docking of Benzamides and Related Compounds. Journal of Medicinal Chemistry, 44(23), 3786–3794. Link

  • Wahlberg, E., et al. (2012). Family-wide chemical profiling and structural analysis of PARP and tankyrase inhibitors.[2] Nature Biotechnology, 30, 283–288. Link

  • FDA Access Data. (2014). Olaparib (Lynparza) Clinical Pharmacology and Biopharmaceutics Review.[1][2]Link

  • Hansch, C., & Leo, A. (1995). Exploring QSAR: Fundamentals and Applications in Chemistry and Biology. American Chemical Society.[2] (Reference for LogP/Hydrophobicity principles).

Sources

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